Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGOQPZJWFRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567625 | |
| Record name | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-43-5 | |
| Record name | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: A Technical Guide
This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, vanillin, and proceeds through a two-step sequence of bromination and subsequent oxidative esterification. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound from vanillin involves two key transformations:
-
Electrophilic Bromination: Vanillin undergoes regioselective bromination at the 5-position of the aromatic ring. The directing effects of the hydroxyl and methoxy groups, which are ortho, para-directing, and the meta-directing effect of the aldehyde group, synergistically favor the substitution at this specific position. This reaction yields 5-bromovanillin.
-
Oxidative Esterification: The aldehyde functional group of 5-bromovanillin is then converted to a methyl ester. This transformation can be achieved through a direct oxidative esterification process.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis pathway.
| Step | Reactant | Product | Reagents | Yield (%) | Melting Point (°C) |
| 1 | Vanillin | 5-Bromovanillin | KBrO₃, HBr, Glacial Acetic Acid | ~98%[1] | 164-166[2] |
| 2 | 5-Bromovanillin | This compound | Not specified in detail, requires oxidation and esterification | - | - |
Experimental Protocols
Step 1: Synthesis of 5-Bromovanillin from Vanillin
This procedure details the electrophilic bromination of vanillin to produce 5-bromovanillin.[1][3]
Materials:
-
Vanillin (0.50 g)
-
Potassium bromate (0.20 g)
-
Glacial acetic acid (5.0 mL)
-
48% Hydrobromic acid (HBr) (1.0 mL)
-
Ice-cold water (50 mL)
-
10% Sodium thiosulfate solution
-
50% Ethanol/water solution
Procedure:
-
In a 125 mL Erlenmeyer flask, combine vanillin (0.50 g), potassium bromate (0.20 g), and glacial acetic acid (5.0 mL).
-
Stir the mixture using a magnetic stir bar.
-
Slowly add 1.0 mL of 48% HBr dropwise to the stirring mixture.
-
Continue stirring the reaction mixture at room temperature for 45 minutes.
-
Pour 50 mL of ice-cold water into the flask and continue to stir for an additional 10 minutes to precipitate the product.
-
To quench any remaining bromine, add 10 drops of sodium thiosulfate solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
For purification, recrystallize the crude solid from a hot 50% ethanol/water solution. The solid will not completely dissolve.
-
Allow the purified product to cool, then collect the crystals by vacuum filtration and let them air dry.
Step 2: Synthesis of this compound from 5-Bromovanillin
The conversion of 5-bromovanillin to this compound involves the oxidation of the aldehyde group to a carboxylic acid, followed by esterification. While the provided search results do not offer a direct, one-pot procedure for this specific transformation, a general two-step approach is outlined below.
Part A: Oxidation of 5-Bromovanillin to 5-Bromo-vanillic acid
A common method for oxidizing aromatic aldehydes to carboxylic acids is the use of an oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.
Materials:
-
5-Bromovanillin
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure (General):
-
Dissolve 5-bromovanillin in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate to the reaction mixture while stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
To quench any excess permanganate, a small amount of sodium bisulfite can be added until the solution is colorless.
-
Acidify the filtrate with hydrochloric acid to precipitate the 5-bromo-vanillic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Part B: Esterification of 5-Bromo-vanillic acid
The resulting 5-bromo-vanillic acid can be esterified to the desired methyl ester using a Fischer esterification reaction.
Materials:
-
5-Bromo-vanillic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
Procedure (General):
-
Suspend 5-bromo-vanillic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis pathway from vanillin to this compound.
Caption: Synthesis pathway of this compound.
References
Navigating the Chemical Landscape of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is limited. This guide provides a comprehensive overview of its predicted properties and collates available data on its close structural isomers to serve as a valuable reference point for researchers. All data presented for isomers is clearly labeled.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound (Predicted) | Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | Methyl 2-bromo-5-methoxybenzoate |
| Molecular Formula | C₉H₉BrO₄ | C₉H₉BrO₄ | C₉H₉BrO₃ |
| Molecular Weight | 261.07 g/mol | 261.071 g/mol | 245.07 g/mol |
| Appearance | - | - | Light brown oil |
| Melting Point | - | - | - |
| Boiling Point | - | - | 271 °C |
| Density | - | - | 1.520 g/mL at 25 °C |
| Refractive Index | - | - | n20/D 1.563 |
Spectroscopic Data Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. Although a complete set of spectra for this compound is not available, data from its isomers provides critical insights into the expected spectral features.
Table 2: Spectroscopic Data of Isomers and Related Compounds
| Isomer/Related Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) |
| Methyl 2-bromo-5-methoxybenzoate | 7.53 (d, 1H), 7.32 (d, 1H), 6.89 (dd, 1H), 3.94 (s, 3H, ArOCH₃), 3.82 (s, 3H, CO₂CH₃) | - | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017 | - |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, 1H), 7.18 (d, 1H), 3.92 (s, 3H, OCH₃) | 195.4 (CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1, 56.3 (OCH₃) | - | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not published. However, general methodologies for the synthesis of substituted methyl benzoates can be adapted.
General Synthesis of Substituted Methyl Benzoates via Fischer-Speier Esterification
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
5-bromo-2-hydroxy-3-methoxybenzoic acid (starting material)
-
Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Organic solvent (e.g., ethyl acetate for extraction)
Procedure:
-
Dissolve the substituted benzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
General Characterization Protocol
Objective: To confirm the identity and purity of the synthesized compound.
Methods:
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point Analysis: Measure the melting point to assess the purity of the solid product.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Safety and Handling
Halogenated phenolic compounds require careful handling due to their potential toxicity and irritant properties.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[2]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While specific experimental data for this compound remains elusive, this guide provides a foundational understanding for researchers by presenting a comparative analysis of its isomers and outlining general experimental procedures. The provided data and protocols offer a starting point for the synthesis, purification, and characterization of this and other related novel compounds, which may hold potential in various fields of chemical and pharmaceutical research. Further empirical studies are necessary to fully elucidate the chemical and biological properties of this compound.
References
"Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" CAS number 134419-43-5
An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS: 134419-43-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds to offer valuable insights into its properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound is a halogenated derivative of methyl salicylate. Its structure incorporates a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, offering multiple sites for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134419-43-5 | N/A |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted: Soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | N/A |
| Storage | 2-8°C | [1] |
Synthesis
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Bromination of o-Vanillin: Electrophilic aromatic substitution of o-vanillin with bromine to introduce the bromine atom at the 5-position of the aromatic ring, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
-
Oxidative Esterification: Oxidation of the aldehyde group to a carboxylic acid followed by esterification with methanol to yield the final product, this compound.
Caption: Proposed two-step synthesis of the target compound from o-vanillin.
Experimental Protocols
The following are detailed, hypothetical experimental protocols based on similar transformations found in the literature.
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
-
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Glacial acetic acid
-
Bromine
-
Sodium acetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
-
-
Procedure:
-
Dissolve o-vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add sodium acetate (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure (Fischer Esterification):
-
Dissolve 5-bromo-2-hydroxy-3-methoxybenzoic acid (obtained from the oxidation of the corresponding aldehyde, or if starting from the acid) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography.
-
Spectral Data (Predicted)
No specific spectral data for this compound has been found in the public domain. The following tables provide predicted spectral characteristics based on the analysis of closely related compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | Ar-OH |
| ~7.3 | Doublet | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | OCH₃ (ester) |
| ~3.8 | Singlet | 3H | OCH₃ (ether) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~150 | C-OH |
| ~149 | C-OCH₃ |
| ~126 | Ar-CH |
| ~121 | Ar-CH |
| ~120 | C-Br |
| ~115 | C-COOCH₃ |
| ~56 | OCH₃ (ether) |
| ~52 | OCH₃ (ester) |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks/Signals |
| FTIR (cm⁻¹) | ~3200 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch, ester), ~1600, ~1470 (C=C aromatic stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | Predicted M⁺ at 260/262 (due to Br isotopes) |
Potential Biological Activities and Applications
While there are no direct studies on the biological activity of this compound, its structural similarity to other substituted salicylates and benzoates suggests potential for anti-inflammatory and cytotoxic activities.
Anti-Inflammatory Activity
Substituted salicylic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways such as NF-κB.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Cytotoxic Activity
Various halogenated and hydroxylated benzoic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines. The presence of the bromine atom and the phenolic hydroxyl group in the target compound could contribute to such activity. Further research is warranted to explore its potential as an anticancer agent.
Conclusion
This compound is a multifaceted molecule with significant potential as an intermediate in the synthesis of more complex chemical entities and as a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data is currently sparse, this guide provides a solid foundation for future investigation by outlining plausible synthetic routes, predicting spectral characteristics, and highlighting potential biological activities based on the established knowledge of related compounds. Further empirical studies are necessary to fully elucidate the properties and potential applications of this compound.
References
Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of spectroscopic analysis. Furthermore, it outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 134419-43-5[1]
-
Molecular Formula: C₉H₉BrO₄[1]
-
Molecular Weight: 261.07 g/mol [1]
-
Chemical Structure:
/ C=C C(=O)OC | | | O OCH3 | H
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and substitution pattern on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 11.5 | Singlet | 1H | Ar-OH |
| ~7.4 | Doublet (J ≈ 2.5 Hz) | 1H | Ar-H (H-6) |
| ~7.1 | Doublet (J ≈ 2.5 Hz) | 1H | Ar-H (H-4) |
| 3.92 | Singlet | 3H | -COOCH₃ |
| 3.88 | Singlet | 3H | Ar-OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C =O (Ester) |
| ~150 | C -OH |
| ~148 | C -OCH₃ |
| ~128 | C -H (Ar) |
| ~125 | C -H (Ar) |
| ~115 | C -Br |
| ~112 | C -COOCH₃ |
| 56.4 | Ar-OC H₃ |
| 52.5 | -COOC H₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3500 (broad) | O-H | Stretching |
| ~3000 | C-H (aromatic) | Stretching |
| ~2950 | C-H (methyl) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C-O (ether) | Stretching |
| ~600-800 | C-Br | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 260/262 | [M]⁺ Molecular ion peak (presence of Br isotope) |
| 229/231 | [M - OCH₃]⁺ |
| 201/203 | [M - COOCH₃]⁺ |
| 122 | [M - Br - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
For ESI, the sample solution is infused directly into the source or introduced via a liquid chromatograph (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
The instrument will detect the m/z values of the molecular ion and any fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
While experimental spectroscopic data for this compound is not widely available, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound upon synthesis. The provided workflow visualization further clarifies the logical progression of structural elucidation in modern organic chemistry.
References
1H NMR and 13C NMR analysis of "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate"
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive examination of the compound's structural features through NMR spectroscopy. This document outlines predicted spectral data based on the analysis of structurally similar compounds, details experimental protocols for acquiring such data, and presents visual representations of the molecular structure and analytical workflow.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established principles of NMR spectroscopy and comparative analysis of related molecular structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~11.00 | Singlet | - | 1H | Ar-OH |
| ~7.35 | Doublet | ~2.5 | 1H | H-6 |
| ~7.20 | Doublet | ~2.5 | 1H | H-4 |
| ~3.95 | Singlet | - | 3H | OCH₃ (ester) |
| ~3.90 | Singlet | - | 3H | OCH₃ (methoxy) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (ester) |
| ~151.0 | C-2 |
| ~149.5 | C-3 |
| ~126.5 | C-4 |
| ~121.0 | C-6 |
| ~120.0 | C-1 |
| ~111.5 | C-5 |
| ~56.5 | OCH₃ (methoxy) |
| ~52.5 | OCH₃ (ester) |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: The resulting solution is filtered through a small cotton plug into a clean, dry 5 mm NMR tube.
Data Acquisition
-
Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Spectral Width: A spectral width of approximately 16 ppm is set.
-
Acquisition Time: An acquisition time of around 4 seconds is employed.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Number of Scans: Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) is utilized.
-
Spectral Width: A spectral width of about 240 ppm is set.
-
Acquisition Time: An acquisition time of approximately 1-2 seconds is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Number of Scans: A larger number of scans, typically ranging from 1024 to 4096, is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: The resulting spectrum is manually phased and a baseline correction is applied to ensure accurate peak integration and chemical shift determination.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and their chemical shifts, multiplicities, and coupling constants are determined. For ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.
Mandatory Visualizations
The following diagrams provide a visual representation of the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.
An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: Discovery and History
This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, catering to researchers, scientists, and professionals in drug development. The guide delves into the compound's historical context, plausible synthetic routes, and its role as a chemical intermediate.
Introduction and Historical Context
The discovery of this compound is not attributed to a single, seminal publication but rather emerges from the broader history of research into substituted benzoic acid derivatives. Benzoic acid itself was first described in the 16th century, with its structure being determined in 1832.[1][2] The exploration of its derivatives has been a cornerstone of organic chemistry, leading to the development of a vast array of compounds with diverse applications in pharmaceuticals, agriculture, and material science.
The synthesis of polysubstituted benzene rings, such as the one in this compound, has been driven by the need for specific building blocks in the construction of more complex molecules. The precise arrangement of bromo, hydroxyl, and methoxy groups on the benzoate scaffold makes this compound a valuable intermediate in organic synthesis. While a specific date of "discovery" is elusive, its appearance in chemical supplier catalogs and its use in patented synthetic routes from the late 20th and early 21st centuries indicate its recognition as a useful chemical entity during this period.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, Methyl 2-hydroxy-3-methoxybenzoate, is provided below for easy comparison.
| Property | This compound | Methyl 2-hydroxy-3-methoxybenzoate |
| CAS Number | 134419-43-5 | 6342-70-7 |
| Molecular Formula | C₉H₉BrO₄ | C₉H₁₀O₄ |
| Molecular Weight | 261.07 g/mol | 182.17 g/mol |
| Appearance | Solid | Not specified |
| Boiling Point | 256.1°C at 760 mmHg | Not specified |
| Flash Point | 97.8°C | Not specified |
Synthesis and Experimental Protocols
The most probable synthetic route to this compound involves the electrophilic bromination of its precursor, Methyl 2-hydroxy-3-methoxybenzoate. The hydroxyl and methoxy groups are ortho, para-directing activators, while the methyl ester is a meta-directing deactivator. The directing effects of the powerful activating groups (-OH and -OCH₃) will dominate, leading to substitution at the positions ortho and para to them.
Synthesis of the Precursor: Methyl 2-hydroxy-3-methoxybenzoate
A plausible method for the preparation of Methyl 2-hydroxy-3-methoxybenzoate starts from 2-hydroxy-3-methoxybenzaldehyde.
Reaction: Oxidation and esterification of 2-hydroxy-3-methoxybenzaldehyde.
Protocol: A method for preparing 2-hydroxy-3-methoxy-methyl benzoate involves reacting 2-hydroxy-3-methoxybenzaldehyde with methanol, vanadium pentoxide, and hydrogen peroxide.[3] The molar ratio of the reactants is 1:(50-500):(0.3-0.7):(1.2-2) respectively. The reaction is carried out at a temperature of 0-60°C for 1-12 hours.[3] Following the reaction, the mixture is filtered. The filtrate undergoes reduced pressure distillation to condense and collect the methanol, followed by extraction with diethyl ether. The diethyl ether is then recovered via reduced pressure distillation. The final product is purified using silica gel column chromatography.[3]
Bromination to Yield this compound
Reaction: Regioselective bromination of Methyl 2-hydroxy-3-methoxybenzoate.
Protocol: While a specific protocol for this exact transformation is not readily available in the searched literature, a general procedure for the regioselective bromination of phenolic compounds can be adapted. N-Bromosuccinimide (NBS) is a common and effective reagent for such reactions.
-
Dissolution: Dissolve Methyl 2-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1 to 1.1 equivalents) to the solution portion-wise at room temperature while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Role in Organic Synthesis and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.
-
Cross-Coupling Reactions: The bromo substituent is well-suited for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the ester group can activate the aromatic ring for nucleophilic aromatic substitution reactions under certain conditions.
-
Modification of Functional Groups: The hydroxyl and ester functionalities can be further modified. For instance, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
A notable application is its potential use as a building block in the synthesis of bioactive compounds. For example, related brominated hydroxybenzoic acid derivatives are key intermediates in the synthesis of galantamine, a drug used for the treatment of Alzheimer's disease.
Visualizations
Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
The Strategic Utility of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and fine chemical development. Its strategic placement of functional groups—a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its application as a starting material, focusing on a representative synthetic pathway and detailing the experimental protocols involved.
Core Synthetic Applications
The unique arrangement of substituents on the benzene ring of this compound allows for a range of selective chemical modifications. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct more complex aromatic structures. The hydroxyl group can undergo etherification or esterification, while the methyl ester provides a handle for hydrolysis or amidation. This multi-functional nature makes it a valuable intermediate in the synthesis of bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1]
Representative Synthesis: Preparation of a Substituted Biaryl Ether
This section details a representative two-step synthesis starting from this compound to form a substituted biaryl ether, a common scaffold in medicinal chemistry. The first step involves an O-alkylation of the hydroxyl group, followed by a Suzuki cross-coupling reaction at the bromine position.
Table 1: Summary of a Representative Two-Step Synthesis
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | O-Alkylation | This compound | 1-bromo-3-chloropropane, K₂CO₃, DMF | Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate | 92 | >98 |
| 2 | Suzuki Coupling | Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Methyl 5-(4-fluorophenyl)-2-(3-chloropropoxy)-3-methoxybenzoate | 85 | >97 |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate (O-Alkylation)
Materials:
-
This compound (1.0 eq)
-
1-bromo-3-chloropropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-3-chloropropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.
-
Collect the resulting solid by filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to obtain Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate.
This protocol is adapted from a similar alkylation reaction described in the synthesis of Gefitinib.
Step 2: Synthesis of Methyl 5-(4-fluorophenyl)-2-(3-chloropropoxy)-3-methoxybenzoate (Suzuki Coupling)
Materials:
-
Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate (1.0 eq)
-
4-Fluorophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate, 4-fluorophenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-(4-fluorophenyl)-2-(3-chloropropoxy)-3-methoxybenzoate.
This protocol is a standard procedure for Suzuki cross-coupling reactions.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Synthetic workflow for the preparation of a substituted biaryl ether.
Conclusion
This compound serves as a valuable and versatile starting material in organic synthesis. Its strategically positioned functional groups allow for a wide array of chemical transformations, making it an important building block for the construction of complex, bioactive molecules. The representative synthesis of a substituted biaryl ether detailed in this guide highlights its potential for creating molecular scaffolds of interest to the pharmaceutical and drug development industries. The provided experimental protocols offer a practical foundation for researchers and scientists working in this field.
References
An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the individual and interacting functional groups of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This molecule serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex organic materials. Understanding the reactivity profile of its hydroxyl, methoxy, bromo, and methyl ester moieties is paramount for its strategic utilization in multi-step syntheses.
Core Reactivity Analysis
The reactivity of this compound is governed by the electronic and steric interplay of its four distinct functional groups attached to the benzene ring. The hydroxyl and methoxy groups are electron-donating and activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the methyl ester group is electron-withdrawing and deactivates the ring, directing incoming electrophiles to the meta position. The bromine atom is also deactivating but ortho-, para-directing. The combination of these competing influences dictates the regioselectivity of various transformations.
Hydroxyl Group (-OH)
The phenolic hydroxyl group is a potent activating group and directs electrophiles primarily to the positions ortho and para to it. In this molecule, the para position is occupied by the bromine atom, and one ortho position is blocked by the methyl ester. Thus, electrophilic attack is sterically hindered at the remaining ortho position. The hydroxyl group's acidity is enhanced by the presence of the adjacent electron-withdrawing methyl ester group. It can also participate in intramolecular hydrogen bonding with the carbonyl oxygen of the ester, influencing the molecule's conformation and the reactivity of the ester group.
Methoxy Group (-OCH3)
Similar to the hydroxyl group, the methoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. However, it is generally a slightly weaker activator than the hydroxyl group.[1][2] Its presence further enhances the electron density of the aromatic ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr, HI).[3][4][5]
Bromo Group (-Br)
The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect.[6] The carbon-bromine bond is a key site for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation by electron-withdrawing groups ortho or para to the halogen.[7][8] More commonly, the bromo group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Methyl Ester Group (-COOCH3)
The methyl ester is a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.[6] This group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of hydrolysis is influenced by the electronic effects of the other substituents on the ring.
Quantitative Reactivity Data
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide comparative data for structurally related compounds to infer its reactivity.
Table 1: Acidity of Substituted Benzoic Acids
| Compound | pKa | Reference |
| Benzoic Acid | 4.20 | General Chemistry Textbooks |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2.97 | [9][10] |
| 3-Hydroxybenzoic Acid | 4.08 | General Chemistry Textbooks |
| 4-Hydroxybenzoic Acid | 4.58 | General Chemistry Textbooks |
| 3-Methoxybenzoic Acid | 4.09 | [11] |
| 4-Methoxybenzoic Acid | 4.47 | [11] |
| 5-Bromosalicylic Acid | 2.75 | [12] |
The pKa of the carboxylic acid derived from the hydrolysis of this compound is expected to be low (indicative of higher acidity) due to the ortho-hydroxyl group and the presence of the electron-withdrawing bromine atom.
Table 2: Relative Rates of Alkaline Hydrolysis of Substituted Methyl Benzoates
| Substituent | Relative Rate (k/k_unsubstituted) |
| H | 1.00 |
| o-OH | Slower (due to H-bonding) |
| o-OCH3 | Faster |
| m-OCH3 | Faster |
| p-OH | Very Slow |
| p-OCH3 | Very Fast |
Data adapted from a study on the hydrolysis of substituted benzoates.[9] The intramolecular hydrogen bonding between the ortho-hydroxyl and the ester group in the target molecule is expected to decrease the rate of alkaline hydrolysis compared to an analogous compound without this interaction.
Experimental Protocols
Detailed experimental protocols for a variety of reactions that can be performed on or with this compound are provided below. These protocols are based on established procedures for similar substrates.
O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the methylation of the hydroxyl group, a common derivatization to protect the phenol or to synthesize the corresponding anisole derivative.
Reaction: this compound + CH3I -> Methyl 5-bromo-2,3-dimethoxybenzoate
Materials:
-
This compound
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Hydrolysis of the Methyl Ester
This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid.
Reaction: this compound + NaOH -> Sodium 5-bromo-2-hydroxy-3-methoxybenzoate
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH ~2 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a typical Suzuki coupling reaction to form a new carbon-carbon bond at the position of the bromine atom.
Reaction: this compound + Arylboronic acid -> Methyl 5-aryl-2-hydroxy-3-methoxybenzoate
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 eq)
-
Triphenylphosphine (PPh3, 0.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reactivity principles and potential synthetic pathways involving this compound.
Caption: Reactivity map of the functional groups in this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide on the Core Physicochemical Properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Due to the absence of specific experimental data in publicly available literature, this document outlines predictive qualitative assessments and detailed experimental protocols for the rigorous determination of these critical physicochemical properties. The methodologies described are grounded in established principles for small organic molecules and align with international regulatory standards, such as the ICH guidelines, to ensure relevance for drug development and research applications. This guide is intended to serve as a foundational resource for scientists initiating work with this compound.
Introduction to this compound
This compound is a substituted aromatic ester. Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, suggests a compound with moderate polarity and potential for various intermolecular interactions, including hydrogen bonding. Understanding its solubility and stability is paramount for its application in medicinal chemistry, materials science, and other research areas, as these properties govern its formulation, bioavailability, storage, and handling.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The structural features of this compound—specifically the polar hydroxyl and ester groups and the non-polar brominated benzene ring—suggest a varied solubility profile in different solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. However, the bulky, non-polar part of the molecule may limit aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble | The ester and methoxy groups contribute to polarity, favoring dissolution in polar aprotic solvents. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Soluble | The substituted benzene ring provides significant non-polar character, promoting solubility in non-polar and halogenated solvents. |
| Aqueous Buffers | pH 2 (0.01 M HCl), pH 7 (Phosphate Buffer), pH 10 (Carbonate Buffer) | pH-dependent | The phenolic hydroxyl group is weakly acidic. Solubility is expected to increase in basic solutions due to deprotonation and salt formation. |
A robust method for determining the thermodynamic solubility of a compound is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (as listed in Table 1). The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C and 37 °C) to facilitate equilibration.
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the calibration standards and the filtered supernatant samples by a validated, stability-indicating HPLC method.
-
The concentration of the compound in the supernatant, corresponding to its solubility, is determined by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for solubility determination by the shake-flask method.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of the molecule.[4] These studies are a key component of the International Council for Harmonisation (ICH) guidelines on stability testing.[5][6][7][8][9]
A forced degradation study exposes the compound to conditions more severe than accelerated stability testing to produce degradation products.[10][11] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[11]
Table 2: Hypothetical Forced Degradation Study for this compound
| Stress Condition | Reagents and Conditions | Predicted Outcome | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Degradation likely | Hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-2-hydroxy-3-methoxybenzoic acid) and methanol. |
| Base Hydrolysis | 0.1 M NaOH at room temp. for 4h | Rapid degradation expected | Saponification (base-catalyzed hydrolysis) of the methyl ester to the sodium salt of the carboxylic acid. |
| Oxidation | 3% H₂O₂ at room temp. for 24h | Potential degradation | Oxidation of the phenolic hydroxyl group, potentially leading to quinone-type structures or ring opening. |
| Thermal Degradation | Solid sample at 80 °C for 48h | Likely stable | Aromatic esters are often thermally stable.[12] Some decomposition may occur at higher temperatures. |
| Photostability | Solution exposed to ICH Q1B specified light conditions | Potential degradation | The brominated aromatic ring may be susceptible to photolytic cleavage or other light-induced reactions. |
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) in a reaction vial.
-
For thermal and photostability studies, use both the solid compound and the solution.
-
-
Application of Stress:
-
Hydrolysis: Incubate the acidic and basic solutions at the specified temperatures for the designated time. At various time points, withdraw aliquots and immediately neutralize them to stop the reaction.
-
Oxidation: Incubate the solution with hydrogen peroxide at room temperature. Monitor the reaction over time.
-
Thermal: Place the solid sample and a solution in a temperature-controlled oven.
-
Photostability: Expose the solid sample and a solution to a light source that meets ICH Q1B requirements for a specified duration. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Analysis of Degradation:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.
-
The method should be capable of separating the intact compound from all generated degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Assess the mass balance to account for the parent compound and all degradation products.[13]
-
Characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate their structures.
-
Caption: Workflow for a forced degradation (stability) study.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While specific data for this compound is currently lacking, the outlined predictive assessments and detailed experimental protocols offer a clear path forward for its physicochemical characterization. The provided methodologies, aligned with industry standards, will enable researchers to generate the reliable data necessary for advancing the development and application of this compound.
References
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Methyl benzoate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing Methyl 5-bromo-2-hydroxy-3-methoxybenzoate as a key building block. This versatile intermediate is valuable in the synthesis of complex biaryl structures, which are significant in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
This compound is a particularly useful substrate for these reactions. The bromine atom provides a reactive site for the palladium catalyst, while the hydroxyl, methoxy, and methyl ester groups offer points for further functionalization, making it an ideal starting material for the synthesis of novel bioactive molecules.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids to synthesize a series of 5-aryl-2-hydroxy-3-methoxybenzoates.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-phenylbenzoate | 92 |
| 2 | 4-Methylphenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-(p-tolyl)benzoate | 89 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-(4-methoxyphenyl)benzoate | 94 |
| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-2-hydroxy-3-methoxybenzoate | 85 |
| 5 | 4-Fluorophenylboronic acid | Methyl 5-(4-fluorophenyl)-2-hydroxy-3-methoxybenzoate | 88 |
| 6 | 3-Nitrophenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-(3-nitrophenyl)benzoate | 78 |
| 7 | Naphthalene-1-boronic acid | Methyl 2-hydroxy-3-methoxy-5-(naphthalen-1-yl)benzoate | 82 |
Experimental Protocols
This section details the methodology for the Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxy-3-methoxybenzoate.
Visualizations
Diagram 1: Suzuki Coupling Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols: Synthesis of Bioactive Benzofuran Derivatives from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potentially bioactive benzofuran derivative starting from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This synthetic route is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery who are interested in generating novel heterocyclic compounds with potential therapeutic applications. Benzofuran scaffolds are present in a wide array of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1]
Introduction
This compound is a versatile building block for organic synthesis.[2] Its substituted aromatic ring provides a scaffold for the construction of more complex molecules. The presence of a hydroxyl group allows for key modifications, such as etherification, which is a critical step in the synthesis of benzofurans. The bromine atom offers a handle for further functionalization through cross-coupling reactions, enabling the diversification of the synthesized compounds.
This protocol details a two-step synthesis of a substituted benzofuran derivative. The first step involves a Williamson ether synthesis to introduce a propargyl group onto the phenolic oxygen of the starting material. The resulting aryl propargyl ether then undergoes an intramolecular cyclization to form the benzofuran ring system.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations:
-
Williamson Ether Synthesis: Formation of an aryl propargyl ether from this compound and propargyl bromide.
-
Intramolecular Cyclization: Cyclization of the aryl propargyl ether to yield the corresponding benzofuran derivative.
References
Application Notes: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate as a Versatile Building Block in the Synthesis of Bioactive Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester provides multiple reactive sites for strategic chemical modifications. This makes it an ideal precursor for the construction of scaffolds found in various bioactive natural products and their analogs. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the phenolic hydroxyl and ester groups can be readily manipulated.[1]
This document outlines the application of this compound in the proposed synthesis of a brominated analog of Rubrofusarin, a naturally occurring fungal metabolite known for its interesting biological activities.[2] The synthetic strategy hinges on a pivotal Claisen condensation reaction to construct the core naphthopyranone skeleton.
Proposed Synthetic Application: Synthesis of a Brominated Rubrofusarin Analog
The following section details a proposed synthetic route to a novel brominated analog of Rubrofusarin, starting from this compound. This analog could exhibit unique biological properties due to the presence of the bromine atom. The synthesis of Rubrofusarin itself has been reported to start from α-resorcylic acid, a structurally related compound, and involves a key Claisen condensation step.
Overall Synthetic Scheme:
References
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-5-brom-2-hydroxy-3-methoxybenzoat für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Methyl-5-brom-2-hydroxy-3-methoxybenzoat ist ein substituiertes Salicylat-Derivat, das als vielseitiges Ausgangsmaterial (Starting Material) oder als Zwischenprodukt (Intermediate) in der Synthese von medizinisch relevanten Molekülen dient. Seine Struktur bietet mehrere reaktive Stellen – die phenolische Hydroxylgruppe, die Estergruppe und die aromatische Ringposition –, die eine gezielte Modifikation zur Erzeugung einer Vielzahl von Derivaten ermöglichen. Diese Derivate können auf ihre biologische Aktivität gegen verschiedene therapeutische Zielmoleküle untersucht werden, was sie zu einem interessanten Baustein in der Wirkstoffforschung macht.
Logischer Arbeitsablauf für die Derivatisierung und Evaluierung
Der folgende Arbeitsablauf skizziert die logischen Schritte von der Auswahl des Ausgangsmaterials bis zur Identifizierung potenzieller Leitstrukturen.
Abbildung 1: Allgemeiner Arbeitsablauf in der medizinischen Chemie.
Protokoll 1: O-Alkylierung der phenolischen Hydroxylgruppe
Diese Methode beschreibt die Synthese von Ether-Derivaten durch Alkylierung der Hydroxylgruppe am C2-Kohlenstoff, eine der häufigsten Modifikationen zur Untersuchung der Struktur-Wirkungs-Beziehungen (SAR).
Materialien:
-
Methyl-5-brom-2-hydroxy-3-methoxybenzoat
-
Geeignetes Alkylhalogenid (z.B. Benzylbromid, Ethyliodid)
-
Kaliumcarbonat (K₂CO₃)
-
Aceton oder Dimethylformamid (DMF)
-
Dünnschichtchromatographie (DC)-Platten (Silicagel)
-
Geeignete Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)
Durchführung:
-
Lösen Sie Methyl-5-brom-2-hydroxy-3-methoxybenzoat (1 Äquivalent) in Aceton oder DMF in einem Rundkolben.
-
Fügen Sie wasserfreies Kaliumcarbonat (2-3 Äquivalente) als Base hinzu.
-
Geben Sie das Alkylhalogenid (1.1-1.5 Äquivalente) tropfenweise zur Reaktionsmischung.
-
Erhitzen Sie die Mischung unter Rückfluss und rühren Sie. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.
-
Entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.
-
Lösen Sie den Rückstand in einem organischen Lösungsmittel (z.B. Ethylacetat), waschen Sie ihn mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung (Sole).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel, um das gewünschte O-alkylierte Derivat zu erhalten.
-
Charakterisieren Sie das Produkt mittels NMR-Spektroskopie und Massenspektrometrie zur Bestätigung der Struktur.
Abbildung 2: Experimenteller Arbeitsablauf für die O-Alkylierung.
Protokoll 2: Amidierung der Estergruppe
Dieses Protokoll beschreibt die Umwandlung der Methylestergruppe in eine Amidgruppe. Amide sind in der medizinischen Chemie von großer Bedeutung, da sie Wasserstoffbrückenbindungen ausbilden können, was die Bindung an biologische Zielmoleküle verbessern kann.
Materialien:
-
Methyl-5-brom-2-hydroxy-3-methoxybenzoat
-
Ein primäres oder sekundäres Amin (z.B. Benzylamin, Morpholin)
-
Geeignetes aprotisches Lösungsmittel (z.B. Toluol, Xylol)
-
Optional: Katalysator wie Natriumcyanid (NaCN) oder ein Lewis-Säure-Katalysator
Durchführung:
-
Verseifung des Esters (optional, aber oft effizienter):
-
Hydrolysieren Sie zunächst den Methylester zur entsprechenden Carbonsäure durch Erhitzen mit einer wässrigen Base wie Natriumhydroxid (NaOH) in Methanol.
-
Säuern Sie die Reaktionsmischung an, um die Carbonsäure auszufällen, filtrieren Sie sie ab und trocknen Sie sie.
-
Aktivieren Sie die Carbonsäure mit einem Kupplungsreagenz (z.B. Thionylchlorid (SOCl₂) oder EDC/HOBt) und lassen Sie sie anschließend mit dem gewünschten Amin reagieren.
-
-
Direkte Aminolyse (alternativer Weg):
-
Lösen Sie Methyl-5-brom-2-hydroxy-3-methoxybenzoat und einen großen Überschuss des gewünschten Amins in einem hochsiedenden aprotischen Lösungsmittel.
-
Erhitzen Sie die Mischung für mehrere Stunden bis Tage bei hoher Temperatur (oft >100 °C). Der Reaktionsfortschritt ist in der Regel langsam.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion entfernen Sie das überschüssige Amin und das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
-
-
Charakterisieren Sie das finale Amid-Derivat mittels NMR und Massenspektrometrie.
Datenpräsentation: Hypothetische biologische Aktivitätsdaten
Die folgende Tabelle zeigt beispielhafte quantitative Daten für eine Reihe hypothetischer Derivate, um deren Potenzial zur Hemmung eines fiktiven Enzyms "Kinase X" zu veranschaulichen. Solche Tabellen sind entscheidend für die Analyse von Struktur-Wirkungs-Beziehungen.
| Verbindung | Modifikation (R-Gruppe) | IC₅₀ (nM) gegen Kinase X |
| 1 | -H (Ausgangsmaterial) | >10.000 |
| 2a | -CH₃ (O-Methylierung) | 8.500 |
| 2b | -CH₂Ph (O-Benzylierung) | 750 |
| 2c | -CH₂CH₂Ph (O-Phenethylierung) | 450 |
| 3a | -NH-CH₂Ph (Benzylamid) | 1.200 |
| 3b | -N(CH₃)₂ (Dimethylamid) | 5.600 |
Analyse: Aus diesen hypothetischen Daten lässt sich ableiten, dass die Einführung einer lipophilen O-Benzyl- oder O-Phenethyl-Gruppe (Verbindungen 2b, 2c) die Hemmwirkung im Vergleich zum Ausgangsmaterial signifikant verbessert. Dies deutet darauf hin, dass eine hydrophobe Tasche im aktiven Zentrum des Enzyms vorhanden sein könnte. Die Umwandlung des Esters in ein Amid (Verbindungen 3a, 3b) führt ebenfalls zu einer Aktivitätssteigerung, wenn auch in geringerem Maße als die besten Ether-Derivate.
Möglicher Signalweg: Hemmung einer Kinase-Kaskade
Viele niedermolekulare Inhibitoren, die in der Onkologie eingesetzt werden, zielen auf Proteinkinasen ab. Die entwickelten Derivate könnten einen Signalweg wie den unten dargestellten modulieren.
Abbildung 3: Hypothetischer Signalweg mit Kinase-X-Inhibitor.
Zusammenfassung: Methyl-5-brom-2-hydroxy-3-methoxybenzoat ist ein wertvoller Baustein für die Synthese von Bibliotheken niedermolekularer Verbindungen. Durch systematische Derivatisierung an der phenolischen Hydroxyl- und der Estergruppe können Moleküle mit potenziell hoher biologischer Aktivität erzeugt werden. Die hier vorgestellten Protokolle und der logische Rahmen bieten eine solide Grundlage für Forscher, um neue Leitstrukturen in der medizinischen Chemie zu entdecken und zu optimieren.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for analogous compounds and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. For a substrate such as this compound, the key cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide range of functional groups at the 5-position.
The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations, influencing reaction rates, yields, and functional group tolerance. The presence of a hydroxyl group and a methyl ester on the substrate may require careful selection of reaction conditions to avoid potential side reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl structures, which are prevalent in many biologically active molecules. [1][2][3]
Representative Protocol: Synthesis of Methyl 2-hydroxy-3-methoxy-5-phenylbenzoate
This protocol describes the coupling of this compound with phenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 85-95 |
| 2 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 70-80 |
Yields are estimated based on analogous reactions and require optimization for this specific substrate.
Heck Coupling: Synthesis of Alkenyl Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of stilbenes and cinnamates. [4][5]
Representative Protocol: Synthesis of Methyl 2-hydroxy-3-methoxy-5-styrylbenzoate
This protocol outlines the reaction of this compound with styrene.
Reaction Scheme:
dot graph Sonogashira_Coupling { rankdir="LR"; node [shape=plaintext]; substrate [label="this compound"]; plus1 [label="+"]; alkyne [label="Phenylacetylene"]; arrow1 [label="Pd/Cu Catalyst, Base", shape=none, fontcolor="#34A853"]; product [label="Methyl 2-hydroxy-3-methoxy-5-(phenylethynyl)benzoate"];
substrate -> plus1 [arrowhead=none]; plus1 -> alkyne [arrowhead=none]; alkyne -> arrow1 [arrowhead=none]; arrow1 -> product; }
dot graph Buchwald_Hartwig_Amination { rankdir="LR"; node [shape=plaintext]; substrate [label="this compound"]; plus1 [label="+"]; amine [label="Aniline"]; arrow1 [label="Pd Catalyst, Base", shape=none, fontcolor="#34A853"]; product [label="Methyl 5-anilino-2-hydroxy-3-methoxybenzoate"];
substrate -> plus1 [arrowhead=none]; plus1 -> amine [arrowhead=none]; amine -> arrow1 [arrowhead=none]; arrow1 -> product; }
// Nodes A [label="Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Reactant Addition\n(Aryl Halide, Coupling Partner, Base)"]; C [label="Catalyst & Ligand Addition"]; D [label="Solvent Addition & Degassing"]; E [label="Reaction\n(Heating & Stirring)"]; F [label="Work-up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Quenching & Extraction"]; H [label="Washing & Drying"]; I [label="Purification", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Column Chromatography / Recrystallization"]; K [label="Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="NMR, MS, etc."];
// Edges A -> B [label="1."]; B -> C [label="2."]; C -> D [label="3."]; D -> E [label="4."]; E -> F; F -> G [label="5."]; G -> H [label="6."]; H -> I; I -> J [label="7."]; J -> K; K -> L [label="8."]; }
References
- 1. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]
- 2. (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Phenolic compounds, particularly derivatives of benzoic acid, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, a substituted methyl benzoate, represents a class of compounds with potential for development as a novel antifungal therapeutic. The structural features of this molecule, including the bromine substituent and methoxy group on the phenolic ring, may contribute to its antifungal activity. This document provides a comprehensive overview of the potential application of this compound in antifungal drug discovery, including detailed protocols for its evaluation.
While specific data on the antifungal activity of this compound is not yet available in published literature, the information presented herein is based on the established antifungal properties of structurally related compounds. These protocols provide a foundational framework for the systematic investigation of this and other novel chemical entities.
Potential Antifungal Activity of Substituted Benzoates
Substituted benzoic acid esters have demonstrated varying degrees of antifungal activity. For instance, a study on cinnamic and benzoic acid esters revealed that compounds like methyl caffeate and methyl 2-nitrocinnamate exhibited inhibitory effects against Candida albicans with Minimum Inhibitory Concentrations (MICs) of 128 µg/mL[1]. Another study on methyl 2,3-dihydroxybenzoate reported MIC values of 32 µg/mL against Botrytis cinerea and Rhizoctonia solani, and 64 µg/mL against Fusarium oxysporum f.sp. lycopersici[2]. These findings suggest that the antifungal potency of this class of compounds is influenced by the nature and position of substituents on the aromatic ring. The presence of a bromine atom and a methoxy group in this compound could modulate its lipophilicity and electronic properties, potentially enhancing its ability to penetrate fungal cell membranes and interact with molecular targets.
Data Presentation: Antifungal Activity of Structurally Related Compounds
The following table summarizes the antifungal activity of selected substituted methyl benzoates against various fungal pathogens to provide a comparative reference for the potential efficacy of this compound.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | 32 | [2] |
| Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani | 32 | [2] |
| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f.sp. lycopersici | 64 | [2] |
| Methyl caffeate | Candida albicans (ATCC-76645, LM-106, LM-23) | 128 | [1] |
| Methyl 2-nitrocinnamate | Candida albicans (ATCC-76645, LM-106, LM-23) | 128 | [1] |
| Methyl biphenyl-2-carboxylate | Candida albicans (ATCC-76645) | 256 | [1] |
| Methyl biphenyl-2-carboxylate | Candida albicans (LM-106, LM-23) | 128 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Bromination of 3-hydroxy-4-methoxybenzoic acid
A solution of 3-hydroxy-4-methoxybenzoic acid in a suitable solvent (e.g., acetic acid) can be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to introduce the bromine atom at the 5-position.
Step 2: Esterification
The resulting 5-bromo-2-hydroxy-3-methoxybenzoic acid can be esterified to the corresponding methyl ester. This can be achieved by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Detailed Procedure (Proposed):
-
Bromination:
-
Dissolve 3-hydroxy-4-methoxybenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with cold water, and dry the crude 5-bromo-2-hydroxy-3-methoxybenzoic acid.
-
-
Esterification:
-
Suspend the crude 5-bromo-2-hydroxy-3-methoxybenzoic acid in methanol.
-
Carefully add concentrated sulfuric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[3][4]
Materials:
-
Test compound (this compound)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Standard antifungal drugs (e.g., fluconazole, amphotericin B) for quality control
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer (for yeasts) or a hemocytometer (for molds).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.
-
Diagram of Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Protocol 3: In Vitro Cytotoxicity Assay - MTS Assay
This protocol is used to assess the toxicity of the test compound against mammalian cell lines to determine its therapeutic index.[5][6]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Sterile 96-well flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubate the plate for 24-72 hours.[5]
-
-
MTS Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]
-
Diagram of Cytotoxicity Assay Workflow
Caption: Workflow for in vitro cytotoxicity (MTS) assay.
Protocol 4: In Vivo Efficacy Testing - Galleria mellonella Model
The Galleria mellonella (greater wax moth) larva is a valuable invertebrate model for preliminary in vivo efficacy testing of antifungal compounds.[7][8]
Materials:
-
G. mellonella larvae in their final larval stage
-
Fungal pathogen (e.g., Candida albicans)
-
Test compound
-
Sterile PBS
-
Microinjection system (e.g., Hamilton syringe)
Procedure:
-
Infection of Larvae:
-
Prepare a standardized inoculum of the fungal pathogen in PBS.
-
Inject a specific volume (e.g., 10 µL) of the fungal suspension into the hemocoel of each larva via the last left proleg.
-
A control group should be injected with PBS only.
-
-
Compound Administration:
-
Prepare different concentrations of the test compound in a suitable vehicle.
-
At a specific time point post-infection (e.g., 2 hours), inject a defined volume of the compound solution into the hemocoel of the infected larvae.
-
An infected control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Incubate the larvae at 37°C and monitor their survival daily for a set period (e.g., 7 days).[9]
-
Record the number of dead larvae in each group.
-
Survival curves can be plotted and statistically analyzed (e.g., using the Kaplan-Meier method).
-
-
Fungal Burden (Optional):
-
At specific time points, a subset of larvae from each group can be homogenized.
-
The homogenates are serially diluted and plated on appropriate agar to determine the fungal burden (CFU/larva).[7]
-
Diagram of Galleria mellonella Efficacy Testing Workflow
Caption: Workflow for in vivo antifungal efficacy testing in G. mellonella.
Conclusion
This compound belongs to a chemical class with demonstrated potential for antifungal activity. The application notes and protocols provided in this document offer a comprehensive framework for the systematic evaluation of this and other novel compounds in the antifungal drug discovery pipeline. By following these standardized methodologies, researchers can generate reliable and reproducible data on the in vitro efficacy, cytotoxicity, and in vivo activity of promising new chemical entities, thereby contributing to the development of the next generation of antifungal therapies.
References
- 1. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a substituted aromatic compound with a unique combination of functional groups: a hydroxyl group, a methyl ester, a methoxy group, and a bromine atom. While traditionally utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals, its molecular architecture presents significant, yet largely unexplored, potential for applications in materials science. The presence of polymerizable functionalities (hydroxyl and ester groups) alongside a modifiable bromine substituent makes it an attractive candidate for the development of advanced functional polymers.
This document outlines a prospective application of this compound as a monomer for the synthesis of novel aromatic polyesters. The bromine atom serves as a versatile handle for post-polymerization modification, enabling the introduction of various functionalities to tailor the material's properties for specific applications, such as flame retardancy, controlled drug delivery, or as a platform for grafting other polymer chains.
Hypothetical Application: Synthesis of a Functional Aromatic Polyester
Herein, we propose the synthesis of a linear polyester, poly[(methyl 5-bromo-3-methoxy-1,2-phenylene)oxycarbonyl], through self-transesterification polycondensation of this compound. The resulting polymer would feature a brominated aromatic backbone, offering potential for high thermal stability and inherent flame-retardant properties. Furthermore, the bromine atoms can be subsequently functionalized, for example, through Suzuki coupling reactions, to introduce cross-linking sites or other desired chemical moieties.
Proposed Reaction Scheme
The proposed polymerization pathway is a melt polycondensation reaction, which is a common method for synthesizing aromatic polyesters.
Caption: Proposed polycondensation of this compound.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (purity > 98%)
-
Catalyst: Antimony trioxide (Sb₂O₃) or other suitable transesterification catalyst
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Chloroform, Methanol
-
Equipment:
-
Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.
-
High-vacuum pump
-
Heating mantle with temperature controller
-
Standard laboratory glassware
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Polymerization Procedure
A detailed experimental workflow for the synthesis and characterization is presented below.
Caption: Workflow for polyester synthesis and characterization.
Step-by-Step Protocol:
-
Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.
-
Charging Reactants: The flask is charged with this compound (26.1 g, 0.1 mol) and antimony trioxide (0.05 g, 0.02 mol% based on the monomer).
-
First Stage (Melt Polycondensation): The reactor is purged with dry nitrogen for 30 minutes. The temperature is gradually raised to 180°C under a slow stream of nitrogen. The temperature is then increased to 220°C over 2 hours. Methanol, the byproduct of the transesterification, is collected in the receiving flask.
-
Second Stage (High Vacuum Polycondensation): After the initial collection of methanol ceases, the nitrogen inlet is closed, and the system is connected to a high-vacuum line. The pressure is gradually reduced to below 1 Torr. The temperature is slowly increased to 260°C and maintained for 4-6 hours to facilitate the removal of residual methanol and increase the polymer's molecular weight. The viscosity of the melt will be observed to increase significantly.
-
Isolation and Purification: The reactor is cooled to room temperature, and the solid polymer is dissolved in N-Methyl-2-pyrrolidone (NMP). The polymer solution is then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer. The fibrous polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 80°C for 24 hours.
Hypothetical Data Presentation
The following table summarizes the expected properties of the synthesized polyester based on typical values for similar aromatic polyesters.
| Property | Expected Value | Method of Analysis |
| Molecular Weight | ||
| Number Average (Mn) | 15,000 - 25,000 g/mol | GPC |
| Weight Average (Mw) | 30,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.2 | GPC |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 150 - 170 °C | DSC |
| 5% Weight Loss Temp. (Td5) | 350 - 380 °C (in N₂) | TGA |
| Solubility | ||
| Soluble in | NMP, Chloroform, THF | Visual Inspection |
| Insoluble in | Methanol, Water, Hexane | Visual Inspection |
Potential for Post-Polymerization Modification
The bromine atom on the polymer backbone provides a reactive site for further functionalization. This allows for the tailoring of the polymer's properties for specific advanced applications.
Caption: Pathways for post-polymerization modification.
Conclusion
This compound holds promise as a valuable monomer for the development of novel functional polyesters. The synthetic protocol outlined provides a feasible route to a new class of materials. The presence of a modifiable bromine atom on the polymer backbone is a key feature, offering extensive possibilities for creating tailor-made polymers with advanced properties for a range of applications in materials science. Further research is warranted to explore the full potential of this versatile building block.
Application Notes and Protocols for the Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a key intermediate in organic synthesis, valued for its array of functional groups that allow for diverse chemical modifications. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring makes it a versatile scaffold for the synthesis of a wide range of derivatives. The bromine atom is particularly useful for introducing molecular complexity through cross-coupling reactions, while the hydroxyl and methoxy groups can be modified through etherification and other transformations. This document provides detailed protocols for the synthesis of the parent compound and its subsequent derivatization, along with data presentation to guide researchers in their synthetic endeavors.
Synthesis of this compound
The synthesis of the target compound can be efficiently achieved in a two-step process starting from 2-hydroxy-3-methoxybenzaldehyde. The first step involves the synthesis of the precursor, methyl 2-hydroxy-3-methoxybenzoate, followed by regioselective bromination.
Experimental Workflow for the Synthesis of this compound
Application Notes and Protocols: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a versatile building block for the synthesis of a variety of substituted heterocyclic compounds. Its array of functional groups—a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester—provides multiple reaction sites for constructing complex molecular architectures.[1] The bromine atom is particularly useful for metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group is key for the formation of oxygen-containing heterocycles.[1] This document provides detailed protocols for the synthesis of coumarins, chromones, and benzofurans using this starting material, based on established synthetic methodologies for analogous substrates.
Introduction
Heterocyclic compounds are of immense interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Specifically, benzofurans, coumarins, and chromones are privileged scaffolds found in numerous natural products and pharmaceuticals.[5][6][7][8] The targeted synthesis of derivatives of these heterocycles is a key objective in the development of new therapeutic agents.
This compound serves as a valuable starting material for generating libraries of substituted heterocyclic compounds. The bromo and methoxy substituents on the aromatic ring can influence the biological activity and pharmacokinetic properties of the final products.[9] These application notes provide detailed experimental protocols for the synthesis of key heterocyclic scaffolds from this versatile starting material.
Synthesis of Heterocyclic Scaffolds
Synthesis of 6-bromo-8-methoxycoumarins
Coumarins can be synthesized from this compound through a two-step process involving hydrolysis to the corresponding salicylaldehyde, followed by a Knoevenagel condensation.[6]
Workflow for Coumarin Synthesis
Caption: Proposed workflow for the synthesis of 6-bromo-8-methoxycoumarin derivatives.
Experimental Protocol: Knoevenagel Condensation
-
Hydrolysis of this compound:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (1:1), add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
-
-
Knoevenagel Condensation:
-
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and an active methylene compound (e.g., diethyl malonate, 1.2 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the desired 6-bromo-8-methoxycoumarin derivative.
-
| Reactant (Active Methylene) | Product | Representative Yield (%) |
| Diethyl malonate | Ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate | 85-95 |
| Ethyl cyanoacetate | 3-Cyano-6-bromo-8-methoxy-2H-chromen-2-one | 80-90 |
| Malononitrile | 3-(Dicyanomethyl)-6-bromo-8-methoxy-2H-chromen-2-one | 88-96 |
Synthesis of 5-bromo-7-methoxychromones
Chromones can be synthesized from this compound by reaction with ynones in the presence of a base. This method allows for the direct formation of the chromone core.
Workflow for Chromone Synthesis
Caption: Proposed workflow for the synthesis of 5-bromo-7-methoxychromone derivatives.
Experimental Protocol: Reaction with Ynones
-
To a solution of this compound (1.0 eq) and an appropriate ynone (1.5 eq) in DMF, add potassium tert-butoxide (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-7-methoxychromone derivative.
| Ynone Reactant (R-C≡C-C(O)-R') | Product | Representative Yield (%) |
| 1-Phenyl-2-propyn-1-one | 2-Benzoyl-5-bromo-7-methoxychromen-4-one | 70-80 |
| 4-Phenyl-3-butyn-2-one | 2-Acetyl-5-bromo-7-methoxy-3-phenylchromen-4-one | 65-75 |
| 1,3-Diphenyl-2-propyn-1-one | 2-Benzoyl-5-bromo-7-methoxy-3-phenylchromen-4-one | 72-82 |
Synthesis of 5-bromo-7-methoxybenzofurans
The synthesis of benzofurans from this compound can be achieved through a multi-step sequence starting with O-alkylation followed by intramolecular cyclization.
Workflow for Benzofuran Synthesis
References
- 1. This compound [myskinrecipes.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etherification and Ester Modifications of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, a versatile building block in organic synthesis. The protocols focus on two key transformations: etherification of the phenolic hydroxyl group and modification of the methyl ester moiety. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted aromatic compound featuring three key functional groups amenable to chemical transformation: a phenolic hydroxyl group, a methyl ester, and a bromine atom. The ability to selectively modify the hydroxyl and ester groups opens avenues for the synthesis of novel compounds with tailored physicochemical and biological properties. Etherification of the phenolic hydroxyl can alter lipophilicity and hydrogen bonding capacity, while modification of the ester group can influence metabolic stability and prodrug potential. The bromine atom also serves as a handle for further cross-coupling reactions, though that is beyond the scope of these notes.
Data Presentation
The following tables summarize quantitative data for representative etherification and ester modification reactions.
Table 1: Etherification of this compound
| Product | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methyl 5-bromo-2,3-dimethoxybenzoate | Methyl Iodide | K₂CO₃ | DMF | 4 | Room Temp. | ~98 |
| Methyl 5-bromo-2-(benzyloxy)-3-methoxybenzoate | Benzyl Bromide | K₂CO₃ | DMF | 6-8 | 60 | 85-95 |
| Methyl 5-bromo-2-(ethoxy)-3-methoxybenzoate | Ethyl Iodide | K₂CO₃ | DMF | 4-6 | Room Temp. | 90-97 |
Table 2: Ester Modification of this compound (Two-Step Approach)
Step 1: Hydrolysis
| Product | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 5-bromo-2-hydroxy-3-methoxybenzoic acid | NaOH | Methanol/Water | 2-4 | Reflux | >95 |
Step 2: Esterification
| Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Ethyl 5-bromo-2-hydroxy-3-methoxybenzoate | Ethanol | H₂SO₄ (cat.) | 4-6 | Reflux | 85-95 |
| Isopropyl 5-bromo-2-hydroxy-3-methoxybenzoate | Isopropanol | H₂SO₄ (cat.) | 6-8 | Reflux | 80-90 |
Experimental Protocols
Etherification: Synthesis of Methyl 5-bromo-2,3-dimethoxybenzoate
This protocol describes the methylation of the phenolic hydroxyl group of this compound using methyl iodide. The procedure is adapted from a similar reaction on a related aldehyde.[1]
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 5-bromo-2,3-dimethoxybenzoate.
Ester Modification via Hydrolysis and Re-esterification
Modification of the ester group is efficiently achieved through a two-step process involving hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a different alcohol.
This protocol describes the base-catalyzed hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of ~2.
-
A precipitate of 5-bromo-2-hydroxy-3-methoxybenzoic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.
This protocol describes the acid-catalyzed esterification of the resulting carboxylic acid with ethanol.
Materials:
-
5-bromo-2-hydroxy-3-methoxybenzoic acid
-
Ethanol, absolute
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-bromo-2-hydroxy-3-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-bromo-2-hydroxy-3-methoxybenzoate.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Reaction Workflows
Caption: General workflow for the etherification of this compound.
Caption: Two-step workflow for the ester modification of this compound.
Signaling Pathway Context (Hypothetical)
While specific signaling pathways involving these exact molecules are not detailed in the provided search results, derivatives of substituted benzoic acids are often explored as inhibitors of various enzymes in signaling pathways relevant to cancer or inflammation. For instance, they could be designed as inhibitors of kinases or histone deacetylases (HDACs). The following diagram illustrates a hypothetical scenario where a derivative could act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized derivative.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The presence of two electron-donating groups (hydroxyl and methoxy) on the aromatic ring can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the ortho-hydroxyl group can lead to steric hindrance, further impeding the approach of the palladium catalyst.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For sterically hindered and electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally recommended.[3][4] Good starting points include Buchwald ligands such as S-Phos or XPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like a Buchwald G3 or G4 precatalyst.[3] N-heterocyclic carbene (NHC) based catalysts, such as PEPPSI-type precatalysts, have also shown high efficiency for sterically demanding substrates.[5]
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[1][6] For substrates with a phenolic hydroxyl group, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to avoid deprotonation of the phenol, which can complicate the reaction. However, for challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or an alkoxide base such as potassium tert-butoxide (t-BuOK) might be necessary to achieve a reasonable reaction rate.[5]
Q4: What are the most common side reactions and how can they be minimized?
A4: The most common side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.[3][7] To minimize this, you can use a more stable boronic ester (e.g., a pinacol ester), use milder reaction conditions, or use a slight excess of the boronic acid.[3]
-
Homocoupling: This can be caused by the presence of oxygen in the reaction mixture.[3][8] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[3]
Q5: Can the hydroxyl group on the substrate interfere with the reaction?
A5: Yes, the acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle. While some Suzuki couplings tolerate free hydroxyl groups, protection of the phenol as a methyl ether or another suitable protecting group might be necessary if low yields or side reactions are observed. However, many modern catalyst systems are robust enough to handle free hydroxyl groups.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst activation or decomposition. | - Use a pre-catalyst (e.g., Buchwald G3/G4, PEPPSI-iPr) for reliable generation of the active Pd(0) species.[3] - Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Ensure rigorous exclusion of oxygen by properly degassing the solvent and using an inert atmosphere.[3] |
| 2. Slow oxidative addition due to electron-rich substrate. | - Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like S-Phos or XPhos).[3] - Increase the reaction temperature. | |
| 3. Poor solubility of reagents. | - Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O).[9] - Ensure vigorous stirring to improve mixing in biphasic systems.[3] | |
| Significant Protodeboronation | 1. Harsh reaction conditions (high temperature, strong base). | - Lower the reaction temperature. - Use a milder base (e.g., K₂CO₃, Cs₂CO₃). |
| 2. Instability of the boronic acid. | - Use the corresponding boronic ester (e.g., pinacol ester) which is generally more stable. - Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester. | |
| Formation of Homocoupling Products | 1. Presence of oxygen in the reaction. | - Ensure the solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[3][10] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. Inefficient generation of the active Pd(0) catalyst from a Pd(II) source. | - Using a pre-catalyst can lead to cleaner reaction profiles with less homocoupling.[8] | |
| Dehalogenation of the Aryl Bromide | 1. Competing reaction pathway. | - This can be a side reaction for electron-rich and sterically hindered aryl bromides.[7] - Try a different ligand; bulky biarylphosphine ligands can sometimes suppress this pathway. |
Data Presentation: Starting Conditions for Similar Substrates
The following table provides a summary of successful reaction conditions for the Suzuki coupling of sterically hindered or ortho-substituted aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Xylenes | 140 | 12 | 63 |
| 2-Bromophenol | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd₂(dba)₃ (2) | S-Phos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 4-Bromo-2,6-dimethylphenol | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 16 | 95 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Reagents and Equipment:
-
This compound
-
Arylboronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Common side reactions in the bromination of methoxy-hydroxy benzoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the bromination of methoxy-hydroxy benzoates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of methoxy-hydroxy benzoates, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Monobrominated Product
Question: Why am I obtaining a low yield of my target monobrominated methoxy-hydroxy benzoate?
Answer: Low yields can result from several factors, including competing side reactions and suboptimal reaction conditions. Here are the primary culprits and troubleshooting steps:
-
Over-bromination: The presence of both hydroxyl and methoxy groups strongly activates the aromatic ring, making it susceptible to polybromination.
-
Solution: Carefully control the stoichiometry of the brominating agent, using no more than one equivalent. Add the brominating agent slowly and at a low temperature to maintain a low concentration of the electrophile.[1] Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[1]
-
-
Decarboxylation: Methoxy-hydroxy benzoic acids, particularly those with a hydroxyl group ortho or para to the carboxylic acid, can undergo decarboxylation, especially under harsh conditions. This leads to the formation of brominated methoxy-phenols instead of the desired benzoate.
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature can suppress decarboxylation. Using a buffered system or a non-acidic brominating agent can also be beneficial.[2]
-
-
Ether Cleavage: The methoxy group can be cleaved under strongly acidic conditions, particularly in the presence of HBr, which can be generated in situ during bromination with Br₂. This results in the formation of a hydroxy group, which can lead to different bromination patterns and a mixture of products.
-
Solution: Avoid strongly acidic conditions. Use of NBS, which does not produce HBr as a primary byproduct, can mitigate this issue. If acidic conditions are necessary, consider protecting the hydroxyl group to reduce the overall electron density of the ring and potentially lessen the severity of the required conditions.
-
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities and tarry byproducts, reducing the overall yield.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Ensure the purity of reagents and solvents to avoid contaminants that could promote oxidation.[3]
-
Issue 2: Presence of Multiple Products in a Complex Mixture
Question: My reaction mixture shows multiple spots on TLC and several peaks in LC-MS/NMR. How can I identify these byproducts and improve the selectivity of my reaction?
Answer: A complex product mixture is a common challenge in the bromination of activated aromatic rings. The byproducts are likely a combination of regioisomers, polybrominated species, and products from side reactions.
-
Identification of Byproducts:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between different isomers. The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling constants for the aromatic protons. For example, the number of signals and their splitting patterns in the aromatic region can help determine the position of the bromine atom.
-
Mass Spectrometry (MS): LC-MS is invaluable for separating the components of the mixture and determining their molecular weights. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity for each brominated compound, aiding in their identification.[3]
-
-
Improving Selectivity:
-
Choice of Brominating Agent: The choice of brominating agent can significantly impact regioselectivity. Milder reagents like NBS often provide better control and selectivity compared to elemental bromine.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Non-polar solvents like dichloromethane or carbon tetrachloride can sometimes favor para-substitution.[3]
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable product and reducing the rates of side reactions.[4]
-
Use of Catalysts: In some cases, the use of a catalyst can direct the bromination to a specific position. For instance, zeolites have been shown to promote para-selectivity in the bromination of some aromatic compounds.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the bromination of methoxy-hydroxy benzoates?
A1: The three most prevalent side reactions are:
-
Over-bromination (Polybromination): Due to the strong activating effects of the hydroxyl and methoxy groups, the aromatic ring is highly susceptible to further bromination, leading to the formation of di- and tri-brominated products.[1][3]
-
Decarboxylative Bromination: The carboxylic acid group can be replaced by a bromine atom, a reaction known as decarboxylative bromination. This is particularly common for hydroxybenzoic acids where the hydroxyl group activates the ipso-position.[6]
-
Ether Cleavage: The methoxy group (an ether) can be cleaved under the acidic conditions often generated during bromination, especially when using elemental bromine which produces HBr as a byproduct. This converts the methoxy group to a hydroxyl group, which can alter the directing effects and lead to a mixture of products.
Q2: How do the positions of the methoxy and hydroxy groups influence the regioselectivity of bromination?
A2: The hydroxyl and methoxy groups are both ortho-, para-directing groups. Their positions relative to each other and to the carboxylate group determine the most likely sites of bromination. The hydroxyl group is generally a stronger activating group than the methoxy group. Steric hindrance from the substituents also plays a crucial role. For example, in vanillic acid (4-hydroxy-3-methoxybenzoic acid), the position ortho to the powerful hydroxyl group (C-5) is the most activated and sterically accessible, making it the primary site for monobromination.
Q3: What are the best practices to achieve selective monobromination?
A3: To favor the formation of a single monobrominated product, consider the following:
-
Use a mild brominating agent: N-Bromosuccinimide (NBS) is often the reagent of choice as it provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[7]
-
Control the stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.
-
Optimize reaction temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to increase selectivity.[4]
-
Choose an appropriate solvent: The solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Non-polar solvents can sometimes enhance para-selectivity.[8]
-
Slow addition of the reagent: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of Methoxy-Hydroxy Aromatic Compounds
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Vanillin | Br₂ | Acetic Acid | Room Temp | 5-Bromovanillin | Not specified | [9] |
| Guaiacol | NBS / [Bmim]Br | - | 25 | 4-Bromoguaiacol, other isomers | 67.19% conversion (in DEE) | [10] |
| 3,4-Dimethoxybenzaldehyde | Br₂ | Methanol | 5-20 | 2-Bromo-4,5-dimethoxybenzaldehyde | 94 | [6] |
| Isovanillin | Br₂ | Chloroform | 0 | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Not specified | [11] |
| 4-Hydroxybenzoic Acid | Br₂ | Sulfuric Acid | Cold | 2,4,6-Tribromophenol (after decarboxylation) | Major product | [6] |
Note: This table compiles data from various sources on related methoxy-hydroxy aromatic compounds due to a lack of comprehensive quantitative data for a single methoxy-hydroxy benzoate under varying conditions. The yields and product distributions are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of a Methoxy-Hydroxy Benzoate using NBS
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve one equivalent of the methoxy-hydroxy benzoate in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the Reaction Mixture: Cool the solution to 0 °C in an ice bath.
-
Prepare the Brominating Agent Solution: In a separate flask, dissolve one equivalent of N-bromosuccinimide (NBS) in the same solvent.
-
Slow Addition: Add the NBS solution dropwise to the stirred solution of the substrate over a period of 30-60 minutes.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired monobrominated product.
Protocol 2: Analysis of Bromination Products by LC-MS
This protocol provides a general method for the analysis of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for phenolic acids.
-
Scan Mode: Full scan mode to identify the molecular weights of all components. The characteristic M/M+2 isotopic pattern for bromine should be observed.
-
MS/MS: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns.
-
Mandatory Visualization
Caption: Key side reactions in the bromination of methoxy-hydroxy benzoates.
Caption: Troubleshooting workflow for optimizing bromination reactions.
Caption: General experimental workflow for selective monobromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. sites.nvcc.edu [sites.nvcc.edu]
- 6. Page loading... [guidechem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification of Brominated Phenolic Compounds
Welcome to the technical support center for the purification of brominated phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield After Purification | - Co-elution of product with impurities: Similar polarity of the desired compound and impurities. - Product loss during transfers: Multiple transfer steps between vessels. - Decomposition on stationary phase: Sensitivity of the compound to the stationary phase (e.g., silica gel). - Product remains in the mother liquor after recrystallization: High solubility of the compound in the cold solvent. | - Optimize chromatography: Use a different solvent system, a longer column, or a different stationary phase (e.g., alumina).[1] A slow gradient elution can also improve separation. - Minimize transfers: Plan your workflow to reduce the number of times the product is moved. - Deactivate silica gel: Use a slurry of silica gel with a small amount of a base like triethylamine to neutralize acidic sites.[2] Alternatively, use a less acidic stationary phase like alumina.[3] - Optimize recrystallization solvent: Choose a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[4][5] |
| Colored Impurities in Final Product | - Oxidation of the phenol or product: Exposure to air, especially at elevated temperatures. - Residual bromine: Incomplete quenching of the reaction. - Formation of colored byproducts: Side reactions during the bromination process. | - Use an inert atmosphere: Conduct the reaction and purification steps under nitrogen or argon to prevent oxidation. - Thoroughly quench the reaction: Use a reducing agent like sodium bisulfite to remove excess bromine. - Charcoal treatment: Add activated charcoal to the solution during recrystallization to adsorb colored impurities.[5] |
| Difficulty Separating Isomers | - Similar physicochemical properties: Isomers often have very close boiling points, polarities, and solubilities.[1] | - High-Performance Liquid Chromatography (HPLC): Use a high-resolution column, such as a C8 or phenyl-hexyl column, and optimize the mobile phase.[1] - Gas Chromatography (GC): Employ a long capillary column with a polar stationary phase. Derivatization may be necessary to improve volatility.[1] - Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, this can be an effective method. |
| Product "Oils Out" During Recrystallization | - Solution is too concentrated: Supersaturation leads to rapid precipitation instead of crystal growth. - Cooling is too rapid: Fast cooling does not allow for proper crystal lattice formation. - Inappropriate solvent: The solvent may not be ideal for crystallization of the specific compound. | - Use a more dilute solution: Add more solvent to the hot solution before cooling. - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] - Change the solvent system: Experiment with different solvents or solvent mixtures. For polyhalogenated aromatics, hexanes, ethanol, or methanol are often good choices.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying brominated phenolic compounds?
A1: Common impurities include:
-
Polybrominated species: Over-bromination can lead to the formation of di-, tri-, or even higher brominated phenols.
-
Isomers: Bromination can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers.[1]
-
Unreacted starting material: Incomplete reaction will leave residual phenol.
-
Oxidation products: Phenols are susceptible to oxidation, which can produce colored impurities.
-
Side-products from the brominating agent: For example, if using N-bromosuccinimide (NBS), succinimide will be a byproduct.
Q2: How can I prevent the formation of polybrominated byproducts?
A2: To control the extent of bromination, you can:
-
Use a milder brominating agent: Instead of bromine water, consider using N-bromosuccinimide (NBS) or a mixture of KBr and KBrO₃.
-
Control the stoichiometry: Use a 1:1 molar ratio of the phenol to the brominating agent for monobromination.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity.
-
Choose a non-polar solvent: Solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can reduce the reactivity of the brominating agent compared to polar solvents.[8]
Q3: What is the best general approach for purifying a crude brominated phenol?
A3: A common and effective workflow is to first perform a rapid purification by flash column chromatography on silica gel to remove the majority of impurities.[2][9] The resulting partially purified solid can then be further purified by recrystallization to obtain a highly pure crystalline product.[4][5]
Q4: My brominated phenol is not stable on silica gel. What are my alternatives for chromatographic purification?
A4: If your compound degrades on silica gel, you can try the following:
-
Use deactivated silica gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine to neutralize the acidic sites.[2]
-
Use an alternative stationary phase: Alumina is a common alternative to silica gel and is less acidic.[3] For very polar compounds, reversed-phase silica (C18) can also be an option.[3]
Q5: How can I effectively remove colored impurities?
A5: Colored impurities, often arising from oxidation, can be removed by treating a solution of the crude product with activated charcoal.[5] The charcoal adsorbs the colored molecules, and can then be removed by hot filtration. This is typically done as part of the recrystallization process.
Data Presentation
The following table summarizes quantitative data for the purification of a representative brominated phenolic compound, 2,4,6-tribromophenol, by recrystallization.
| Compound | Purification Method | Solvent | Initial Purity | Final Purity | Yield | Reference |
| 2,4,6-Tribromophenol | Recrystallization | 95% Ethanol | (Not specified) | 99.0% | 90.4% | [10] |
| 2,4,6-Tribromophenol | Recrystallization | 95% Ethanol | (Not specified) | 99.2% | 92.5% | [10] |
| 2,4,6-Tribromophenol | Recrystallization | 95% Ethanol | (Not specified) | 99.5% | 95.5% | [10] |
Experimental Protocols
Protocol 1: Purification of a Crude Brominated Phenol by Flash Column Chromatography
This protocol describes a general procedure for the purification of a brominated phenolic compound using flash column chromatography.
Materials:
-
Crude brominated phenol
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate solvent system (e.g., hexanes/ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Select the Eluent: Using TLC, determine a solvent system that provides good separation of your desired compound from impurities. A good starting point is a system that gives your product an Rf value of approximately 0.3.[9]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (about 1-2 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, "dry-loading" can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to force the solvent through the column.
-
Collect fractions in test tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified brominated phenol.
-
Protocol 2: Purification of a Brominated Phenol by Recrystallization
This protocol provides a general method for purifying a solid brominated phenolic compound by recrystallization.
Materials:
-
Crude brominated phenol
-
Appropriate recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[4] Common solvents for brominated phenols include ethanol, methanol, and hexanes, or mixtures thereof.[7]
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorize (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[6]
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is Methyl 2-hydroxy-3-methoxybenzoate, which can be synthesized from o-vanillin. The synthesis involves the bromination of the aromatic ring at the position para to the hydroxyl group.
Q2: Which brominating agent is most effective for this synthesis?
A2: Several brominating agents can be used, with the choice impacting yield and selectivity. Common options include:
-
Molecular Bromine (Br₂) in a suitable solvent like acetic acid is a traditional and effective method.
-
N-Bromosuccinimide (NBS) is a solid, easier-to-handle alternative to liquid bromine and can offer high para-selectivity, especially in polar solvents.
-
In situ generation of Bromine from reagents like potassium bromate (KBrO₃) and hydrobromic acid (HBr) can be a safer alternative to handling molecular bromine directly.[1][2][3]
Q3: What are the expected side products in this reaction?
A3: The primary side products can include di-brominated compounds or isomers where bromine substitutes at a different position on the aromatic ring. The formation of these byproducts is influenced by the reaction conditions and the choice of brominating agent. Over-bromination is a common issue with highly activated aromatic rings.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[4] By comparing the spots of the starting material, the reaction mixture, and a co-spot, you can determine when the starting material has been consumed.
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For higher purity, column chromatography using silica gel is effective.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Insufficient activation of the aromatic ring. 3. Reaction temperature is too low. | 1. Use a fresh bottle of the brominating agent or test its activity on a known reactive substrate. 2. Ensure the starting material is pure. The presence of deactivating impurities can hinder the reaction. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. For some brominating agents, gentle heating may be required. |
| Low Yield | 1. Suboptimal reaction time (incomplete or over-reaction). 2. Inefficient work-up and product isolation. 3. Formation of multiple products (low regioselectivity). 4. Volatility of the product during solvent removal. | 1. Optimize the reaction time by monitoring with TLC at regular intervals. 2. Ensure complete extraction of the product from the aqueous layer. Use an appropriate organic solvent and perform multiple extractions. 3. Adjust the solvent polarity and reaction temperature. For instance, using a more polar solvent with NBS can enhance para-selectivity. Consider a milder brominating agent. 4. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of product. |
| Formation of Multiple Spots on TLC (Impure Product) | 1. Over-bromination leading to di-substituted products. 2. Formation of isomeric products. 3. Presence of unreacted starting material. | 1. Use a stoichiometric amount of the brominating agent. Adding the brominating agent dropwise at a low temperature can help control the reaction. 2. Optimize the reaction conditions (solvent, temperature) to favor the formation of the desired isomer. The hydroxyl group is a strong ortho-, para-director, so substitution at the 5-position should be favored. 3. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Purify the product using column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with characterization. |
Data Presentation
The following table summarizes typical yields for the bromination of aromatic compounds structurally similar to Methyl 2-hydroxy-3-methoxybenzoate, providing a comparative overview of different brominating agents.
| Brominating Agent | Substrate | Solvent | Temperature | Yield (%) | Reference |
| Br₂/NaOAc | o-vanillin | Acetic Acid | Room Temp | 98% | [5] |
| KBrO₃/HBr | Vanillin | Acetic Acid | Room Temp | - | [1][3] |
| NBS | 2-hydroxy-5-methylisophthalaldehyde (protected) | CCl₄ | Reflux | 70% | [6] |
| Bu₄NBr₃ | 5-bromo-2-methoxybenzoic acid | - | 100 °C | 88% | [7] |
| Br₂ | m-anisic acid | Acetic Acid/Water | Reflux | 79% | [8] |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is adapted from the synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[5]
Materials:
-
Methyl 2-hydroxy-3-methoxybenzoate
-
Glacial Acetic Acid
-
Sodium Acetate (NaOAc)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium acetate (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is a general method for the bromination of activated aromatic rings.
Materials:
-
Methyl 2-hydroxy-3-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature. For highly activated substrates, cooling to 0 °C is recommended to control the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding water.
-
If using dichloromethane, separate the organic layer. If using acetonitrile, remove it under reduced pressure and then extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
Troubleshooting guide for reactions involving "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-hydroxy-3-methoxybenzoate . The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" and how does this influence its reactivity?
A1: "this compound" has three primary reactive sites that dictate its chemical behavior:
-
Aryl Bromide: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. This site is susceptible to O-alkylation (e.g., Williamson ether synthesis) and O-acylation. The presence of this acidic proton can also interfere with certain reactions, such as Grignard reagent formation.
-
Methyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be a site for amidation or transesterification reactions.
The interplay of these functional groups requires careful consideration of reaction conditions to achieve the desired chemoselectivity.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with "this compound". What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can arise from several factors. The phenolic hydroxyl group can interfere with the catalytic cycle. It is recommended to protect the hydroxyl group as a methyl ether or another suitable protecting group before performing the coupling reaction. Other common issues include catalyst deactivation, suboptimal reaction conditions, and side reactions. Refer to the Suzuki-Miyaura Coupling Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Q3: When attempting a Williamson ether synthesis to alkylate the hydroxyl group, I am getting a mixture of products. How can I improve the selectivity?
A3: The formation of multiple products in a Williamson ether synthesis is often due to competing C-alkylation or side reactions involving the ester. To enhance O-alkylation selectivity, the choice of base and solvent is critical. Using a milder base and a polar aprotic solvent can favor the desired reaction. For more specific guidance, please see the Williamson Ether Synthesis Troubleshooting Guide.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
This guide addresses common problems when using "this compound" as the aryl bromide component in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inhibition by free hydroxyl group: The acidic proton of the phenol can react with the base or interfere with the palladium catalyst. | Protect the hydroxyl group prior to the coupling reaction. Common protecting groups include methyl, benzyl, or silyl ethers. |
| Catalyst deactivation: The palladium catalyst can be sensitive to air, moisture, or impurities. The phenolic substrate itself can sometimes contribute to catalyst deactivation.[1][2] | Ensure all reagents and solvents are dry and degassed. Use fresh, high-quality catalyst and ligands. Consider using more robust Buchwald-type ligands. | |
| Suboptimal base or solvent: The choice of base and solvent significantly impacts the reaction rate and yield. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). | |
| Formation of Side Products | Homocoupling of boronic acid: This is a common side reaction, often promoted by the presence of oxygen.[3] | Thoroughly degas the reaction mixture. Use the minimum effective amount of palladium catalyst. |
| Debromination of starting material: The aryl bromide is reduced to the corresponding arene. | Use a less reactive base or lower the reaction temperature. | |
| Protodeboronation of the boronic acid: The boronic acid is converted to the corresponding arene. | Use anhydrous conditions or a less nucleophilic base. | |
| Difficulty in Product Purification | Presence of highly polar byproducts: Byproducts from the degradation of starting materials or reagents can complicate purification. | Optimize the reaction to minimize side product formation. Employ appropriate chromatographic techniques for purification. |
Williamson Ether Synthesis
This guide focuses on troubleshooting the O-alkylation of the phenolic hydroxyl group of "this compound".
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficiently strong base: The phenoxide may not be forming in sufficient concentration. | Use a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] |
| Poor reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. | Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl iodide). | |
| Formation of C-alkylation byproduct | Ambident nature of the phenoxide nucleophile: The phenoxide ion can react at either the oxygen or the carbon atoms of the aromatic ring. | Use polar aprotic solvents like DMF or acetone, which favor O-alkylation. Using counterions like Cs⁺ can also increase O-selectivity.[4] |
| Ester Hydrolysis | Presence of strong base and water: The methyl ester is susceptible to hydrolysis under basic conditions, especially if water is present. | Use anhydrous conditions and a non-hydroxide base like K₂CO₃. If hydrolysis is unavoidable, consider re-esterification after the etherification step. |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is saturated with salt (brine) during extraction to reduce the solubility of the organic product. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (with Hydroxyl Protection)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a protected derivative of "this compound".
Reaction Scheme: Protected-Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Protected-Ar-R
Materials:
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Protected Methyl 5-bromo-2-O-PG-3-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the protected aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol provides a general method for the O-alkylation of "this compound".[5]
Reaction Scheme: Ar-OH + R-X --(Base)--> Ar-OR
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, 1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Acetone or DMF)
Procedure:
-
To a round-bottom flask, add this compound and the solvent.
-
Add the base and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and reagent stoichiometry, may need to be optimized for specific substrates and desired outcomes. Always perform a small-scale test reaction before scaling up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing byproduct formation in "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method is the electrophilic aromatic substitution (bromination) of the precursor, methyl 2-hydroxy-3-methoxybenzoate. This reaction typically involves treating the starting material with a suitable brominating agent in an appropriate solvent.
Q2: What are the primary byproducts I should expect during this synthesis?
A2: The principal byproduct is the dibrominated species, Methyl 3,5-dibromo-2-hydroxy-3-methoxybenzoate, resulting from over-bromination. Other potential impurities include unreacted starting material and isomeric monobrominated products, although the electronic and steric effects of the substituents on the starting material strongly favor the formation of the 5-bromo isomer. Oxidation of the phenol ring can also lead to colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and major byproducts. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more detailed quantitative analysis of the reaction mixture.
Q4: What are the recommended purification methods for the final product?
A4: The most effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. Column chromatography is particularly useful for separating the desired product from isomeric and polybrominated byproducts. Recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, can be effective for removing minor impurities and obtaining a highly pure solid product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude reaction mixture shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure that at least one molar equivalent of the brominating agent is used. A slight excess (1.1-1.2 equivalents) may improve conversion, but a large excess should be avoided to prevent polybromination. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate. If the reaction is proceeding too slowly, consider gradually increasing the temperature while carefully monitoring for byproduct formation via TLC. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and selectivity. Polar aprotic solvents like acetonitrile can facilitate the reaction with milder brominating agents like N-bromosuccinimide (NBS). For reactions with elemental bromine, less polar solvents like dichloromethane or acetic acid are often used. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC and allow it to stir until the starting material is consumed. |
Issue 2: Formation of Significant Amounts of Byproducts
Symptoms:
-
TLC analysis of the crude product shows multiple spots in addition to the desired product.
-
HPLC or GC-MS analysis confirms the presence of significant impurities, such as dibrominated compounds.
-
The isolated product has a low melting point or is an oil instead of a solid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-bromination (Polybromination) | This is the most common issue, leading to the formation of Methyl 3,5-dibromo-2-hydroxy-3-methoxybenzoate. To mitigate this, use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[1][2] Also, ensure accurate stoichiometry, using no more than a slight excess of the brominating agent. Adding the brominating agent slowly and at a low temperature can also help control the reaction. |
| Formation of Isomeric Byproducts | Although the 5-bromo isomer is favored, other isomers can form under certain conditions. The use of non-polar solvents and bulky brominating agents can sometimes enhance para-selectivity.[3] |
| Oxidation of the Phenol | Phenolic compounds are susceptible to oxidation, which can produce colored impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| High Reaction Temperature | Elevated temperatures can lead to decreased selectivity and the formation of more byproducts. It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product and impurities during column chromatography.
-
The product remains an oil or fails to crystallize after purification attempts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | The polarity of the desired monobrominated product and the dibrominated byproduct can be very similar, making separation by column chromatography challenging. Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve separation. Multiple columns may be necessary. |
| Presence of Persistent Impurities | If the product fails to crystallize, it may be due to the presence of impurities. Try treating a solution of the crude product with activated carbon to remove colored impurities, followed by filtration and another attempt at recrystallization. Experiment with different solvent systems for recrystallization. |
| Product is an Oil at Room Temperature | While the pure product is expected to be a solid, significant impurities can lower its melting point. Ensure the highest possible purity is achieved through careful chromatography before attempting recrystallization. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor monobromination and reduce the formation of polybrominated byproducts.
Materials:
-
Methyl 2-hydroxy-3-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Bromination using Elemental Bromine
This protocol uses a more reactive brominating agent and requires careful control to maintain selectivity.
Materials:
-
Methyl 2-hydroxy-3-methoxybenzoate
-
Elemental Bromine (Br₂)
-
Acetic acid or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of elemental bromine (1.05 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for an additional 1-2 hours, or until the red-brown color of the bromine has faded.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of any remaining bromine disappears.
-
If using acetic acid, neutralize the mixture carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize representative data on the effect of different reaction parameters on the yield and purity of brominated phenolic compounds, which can be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Brominating Agent on Product Distribution
| Brominating Agent | Solvent | Temperature (°C) | Desired Monobromo Product (%) | Dibromo Byproduct (%) |
| Br₂ (1.1 eq) | Acetic Acid | 25 | 75 | 20 |
| NBS (1.1 eq) | Acetonitrile | 25 | 92 | 5 |
| Br₂ in Bromine Water | Water | 25 | <10 | >85 (Tribromo) |
Table 2: Effect of Solvent on Regioselectivity and Yield
| Solvent | Brominating Agent | Temperature (°C) | Yield of 5-bromo isomer (%) | Other Isomers/Byproducts (%) |
| Dichloromethane | Br₂ | 0 | 85 | 15 |
| Acetonitrile | NBS | 25 | 92 | 8 |
| Methanol[1] | NBS/p-TsOH[1] | 20[1] | 90-95[1] | 5-10[1] |
| Acetic Acid | Br₂ | 25 | 80 | 20 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for common issues in the synthesis.
Caption: Logical relationship between reaction conditions and byproduct formation.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions with "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate." The presence of multiple functional groups on this substrate can present unique challenges, leading to catalyst inhibition and deactivation. This guide offers practical solutions and preventative measures to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" a challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the substituent pattern on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups, particularly the ortho-hydroxyl group, can act as potential ligands for the palladium catalyst.[1] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[1][2]
Q2: What are the common visual indicators of catalyst deactivation in my reaction?
A2: A common sign of catalyst deactivation is a color change in the reaction mixture to black, which indicates the formation of palladium black (aggregated, inactive palladium).[3][4] Another key indicator is the reaction stalling before completion, which can be observed through monitoring techniques like TLC or LC-MS, showing significant amounts of unreacted starting material.[3]
Q3: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A3: The main deactivation pathways include:
-
Catalyst Poisoning: Functional groups on the substrate or impurities with lone pairs of electrons (e.g., the hydroxyl group on the substrate, residual amines, or sulfur compounds) can coordinate strongly to the palladium center, rendering it inactive.[5][6][7][8]
-
Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive palladium black, a process often accelerated by high temperatures, low ligand-to-metal ratios, or the presence of impurities.[3][4]
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures, strong bases), the phosphine ligands essential for stabilizing the palladium catalyst can degrade.[9]
-
Formation of Off-Cycle Species: The catalyst can enter non-productive catalytic cycles, forming dormant or inactive palladium complexes that do not lead to the desired product.[10][11]
Q4: Can increasing the catalyst loading solve the deactivation problem?
A4: While a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and drive the reaction to completion, it is not an ideal solution.[1][3][12] It increases costs and the amount of residual palladium in the product, which can be problematic in pharmaceutical applications.[13] Addressing the root cause of deactivation is a more effective strategy.
Q5: How important is the choice of ligand for preventing catalyst deactivation with this substrate?
A5: The choice of ligand is critical.[10][14] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective.[1][9] These ligands promote the formation of monoligated palladium complexes, which are often more active, and their steric bulk can help prevent the coordination of inhibiting species like the substrate's hydroxyl group.[9]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Catalyst poisoning by the hydroxyl group. | 1. Protect the hydroxyl group: Convert the -OH group to a more inert protecting group (e.g., methoxymethyl (MOM) ether, silyl ether) before the cross-coupling reaction. 2. Use a stronger, non-coordinating base: Consider bases like K₃PO₄ or Cs₂CO₃. 3. Screen bulky ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) to disfavor substrate coordination.[1] |
| Formation of black precipitate (Palladium black). | Agglomeration of the Pd(0) catalyst. | 1. Lower the reaction temperature: High temperatures can promote agglomeration.[3] 2. Increase ligand-to-metal ratio: Ensure a sufficient excess of the phosphine ligand is present to stabilize the Pd(0) species. 3. Ensure rigorous inert atmosphere: Oxygen can lead to catalyst decomposition.[3][4] Degas all solvents and reagents thoroughly. |
| Low yield despite full conversion of starting material. | Formation of side products (e.g., homocoupling, protodehalogenation). | 1. Optimize reaction temperature: Lowering the temperature may reduce the rate of side reactions. 2. Thoroughly degas reagents: Oxygen can promote homocoupling of the organometallic reagent.[1] 3. Use a pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species and minimize side reactions.[1][15] |
| Inconsistent results between batches. | Impurities in starting materials or solvents. | 1. Purify starting materials: Ensure the "this compound" and the coupling partner are of high purity. Impurities like sulfur-containing compounds are known catalyst poisons.[16] 2. Use anhydrous and high-purity solvents: Trace amounts of water or other impurities in the solvent can deactivate the catalyst. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with "this compound"
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add "this compound" (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: A workflow for troubleshooting catalyst deactivation.
Key Factors Influencing Catalyst Stability
Caption: Key factors affecting catalyst stability in cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Formation | - Inactive brominating agent.- Insufficient reaction temperature.- Catalyst poisoning or inactivity.- Incorrect stoichiometry. | - Use a fresh, verified batch of brominating agent (e.g., NBS, Br₂).- Gradually increase the reaction temperature, monitoring for product formation and side reactions.- Ensure the catalyst (if used) is dry and active.- Double-check all reagent calculations and measurements. |
| Formation of Multiple Products (Low Selectivity) | - Over-bromination leading to di- or tri-brominated species.- Isomer formation due to competing directing effects of substituents.- Reaction temperature is too high. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) over molecular bromine (Br₂).- Employ a catalyst that favors para-substitution, such as p-toluenesulfonic acid (p-TsOH).- Maintain a lower reaction temperature (e.g., 0-25°C) to improve selectivity.- Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). |
| Product Contaminated with Starting Material | - Incomplete reaction.- Insufficient reaction time. | - Monitor the reaction progress using TLC or HPLC.- Extend the reaction time until the starting material is consumed.- Consider a slight excess of the brominating agent, but be mindful of over-bromination. |
| Difficulties in Product Isolation and Purification | - Product is an oil or does not crystallize easily.- Impurities co-elute with the product during chromatography.- Product is thermally unstable. | - Attempt to induce crystallization by seeding, scratching the flask, or using a different solvent system.- Optimize the mobile phase for column chromatography to achieve better separation.- For thermally sensitive products, use low-temperature purification techniques and avoid prolonged heating. |
| Scale-up Issues: Poor Mixing, Hot Spots | - Inefficient stirring in a large reactor.- Exothermic nature of the bromination reaction. | - Use an appropriate overhead stirrer with a suitable impeller for the reactor size.- Add the brominating agent portion-wise or as a solution to control the reaction rate and temperature.- Ensure the reactor has adequate cooling capacity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
The most common and scalable approach is the direct electrophilic aromatic substitution (bromination) of the precursor, Methyl 2-hydroxy-3-methoxybenzoate. This method is generally efficient and avoids multiple steps.
Q2: Which brominating agent is recommended for better selectivity?
For improved regioselectivity and to minimize the formation of over-brominated byproducts, N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂). NBS is a milder source of electrophilic bromine.
Q3: What is the role of the substituents (-OH, -OCH₃, -COOCH₃) on the aromatic ring during bromination?
The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directors, while the methyl ester (-COOCH₃) group is a deactivating, meta-director. The powerful activating and directing effect of the hydroxyl group primarily directs the incoming bromine to the position para to it (C5), which is the desired position.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of heptane and ethyl acetate) can be used to separate the starting material, product, and any byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q5: What are the key safety precautions to consider during this synthesis?
Brominating agents are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on the scale of the reaction.
Materials:
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Methyl 2-hydroxy-3-methoxybenzoate
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N-Bromosuccinimide (NBS)
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Methanol (ACS grade)
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p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Heptane
Procedure:
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In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve Methyl 2-hydroxy-3-methoxybenzoate in methanol.
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If using a catalyst, add p-TsOH (e.g., 10 mol%).
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Cool the mixture to 0-5°C using an ice bath.
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In a separate flask, dissolve N-Bromosuccinimide in methanol.
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Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient or by recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Phenolic Compounds
| Starting Material | Brominating Agent | Catalyst | Solvent | Yield (%) | Selectivity (mono-ortho) |
| para-Substituted Phenol | NBS | p-TsOH (10 mol%) | Methanol | >86 | High |
| 2-Naphthol | PhIOAcBr/AlBr₃ | - | - | 91 (gram scale) | - |
| 2,6-di-tert-butylphenol | PhIOAcBr/AlBr₃ | - | - | 62 | para-selective |
Note: Data is based on similar reactions reported in the literature and serves as a general guide.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Technical Support Center: Purification of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate". The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route. If the final step is the bromination of methyl 2-hydroxy-3-methoxybenzoate, you can expect to find unreacted starting material, and potentially di-brominated byproducts. If the synthesis involves the esterification of 5-bromo-2-hydroxy-3-methoxybenzoic acid, residual carboxylic acid and unreacted methanol may be present.
Q2: How can I effectively remove the unreacted starting material, 5-bromo-2-hydroxy-3-methoxybenzoic acid?
A2: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer, while the desired ester remains in the organic layer.
Q3: My purified product is off-white or yellowish. What could be the cause and how can I fix it?
A3: Phenolic compounds can be susceptible to oxidation, which can lead to colored impurities. To decolorize your product, you can treat a solution of the compound with a small amount of activated charcoal, followed by filtration through celite before the final crystallization or solvent removal step.
Q4: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?
A4: Several factors could be at play. The solution may be too dilute, so try evaporating some of the solvent. If the compound is "oiling out" instead of crystallizing, it may be because the boiling point of the solvent is higher than the melting point of your product; in this case, a lower-boiling point solvent should be used. Inducing crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize | The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent. |
| Cool the solution to a lower temperature (e.g., in an ice bath). | ||
| Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. | ||
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a mixture of solvents. |
| Impurities are preventing crystallization. | Attempt purification by column chromatography before recrystallization. | |
| Low recovery of pure product | The compound is too soluble in the recrystallization solvent. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | |
| Crystals are discolored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool. |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. |
| Compound streaks on the TLC plate | The compound is too polar for the eluent. | Add a small amount of a more polar solvent (e.g., methanol) to your eluent system. |
| The sample is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. | |
| The desired compound elutes with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The desired compound does not move from the baseline | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
Quantitative Data Summary
The following table summarizes typical purity and yield data for common purification techniques, based on data for structurally similar compounds. Actual results may vary depending on the initial purity of the crude material and experimental technique.
| Purification Method | Parameter | Typical Value |
| Recrystallization | Expected Purity | >98% |
| Expected Yield | 70-90% | |
| Column Chromatography | Expected Purity | >99% |
| Expected Yield | 80-95% | |
| Acid-Base Extraction | Impurity Removal | Highly effective for acidic/basic impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude "this compound" in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or toluene).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.
Protocol 2: Purification by Column Chromatography
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Eluent Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system will give the desired product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Stability issues of "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups of this compound and how do they influence its reactivity?
This compound possesses several key functional groups that dictate its chemical behavior: a phenolic hydroxyl group, a methyl ester, a methoxy group, and a bromine atom attached to the aromatic ring. The interplay of these groups governs the compound's stability and reactivity. The hydroxyl and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the bromine atom is a deactivating group but an ortho-, para-director. The methyl ester is susceptible to hydrolysis, particularly under basic conditions.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation.
Q3: Is this compound sensitive to pH?
Yes, the stability of this compound is pH-dependent. The methyl ester group is susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions. While stable in neutral to mildly acidic conditions, prolonged exposure to strong bases will lead to the cleavage of the ester bond, forming the corresponding carboxylate salt.
Q4: Can the methoxy group undergo cleavage during reactions?
Cleavage of the methoxy (O-methyl) group is possible under harsh acidic conditions, particularly with strong acids like HBr or HI at elevated temperatures. This reaction would convert the methoxy group into a hydroxyl group. For most standard synthetic transformations, the methoxy group is generally stable.
Q5: Is the bromine atom on the aromatic ring stable?
The carbon-bromine bond on the aromatic ring is generally stable under many reaction conditions. However, in certain reactions, such as some palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), debromination can occur as a side reaction. Careful selection of reaction conditions, including the catalyst, ligand, and base, can minimize this undesired outcome.
Troubleshooting Guides
This section provides troubleshooting for common stability-related issues encountered during reactions involving this compound.
Issue 1: Low Yield or No Product Formation in Base-Catalyzed Reactions
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows the disappearance of starting material but no desired product spot. | Hydrolysis of the methyl ester: The basic reaction conditions may be causing the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may not be soluble in the organic extraction solvent or have a very different Rf value on the TLC plate. | - Monitor the reaction by acidifying a small aliquot of the reaction mixture and extracting with an organic solvent before TLC analysis to check for the carboxylic acid product.- If hydrolysis is confirmed, consider protecting the phenolic hydroxyl group before subjecting the compound to basic conditions.- Alternatively, use milder basic conditions (e.g., K₂CO₃ instead of NaOH) and shorter reaction times. |
| A new, more polar spot appears on the TLC plate. | Hydrolysis of the methyl ester: The carboxylic acid formed is more polar than the starting ester. | - Confirm the identity of the byproduct by spectroscopic methods (e.g., IR, NMR).- If the desired reaction is O-alkylation, perform the reaction under Williamson ether synthesis conditions using a weaker base. |
Issue 2: Unexpected Byproduct Formation in Acid-Catalyzed Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis shows a product with a lower molecular weight corresponding to the loss of a methyl group. | Ether cleavage: Strong acidic conditions may be cleaving the methoxy group to a hydroxyl group. | - Use milder acidic catalysts or shorter reaction times.- Lower the reaction temperature.- Consider alternative synthetic routes that avoid strongly acidic conditions. |
| NMR analysis indicates the presence of a new hydroxyl group. | Ether cleavage: The methoxy group has been converted to a hydroxyl group. | - If the phenolic hydroxyl group is the desired reactive site, ensure reaction conditions are not harsh enough to affect the methoxy group. |
Issue 3: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis of the crude product shows a significant amount of a debrominated byproduct. | Reductive dehalogenation: This is a known side reaction in some Suzuki and other cross-coupling reactions. | - Optimize the reaction conditions by screening different palladium catalysts, ligands, and bases.- Use milder bases such as K₃PO₄ or Cs₂CO₃.- Ensure the reaction is performed under an inert atmosphere to minimize side reactions. |
| The desired coupled product is obtained in low yield along with the debrominated starting material. | Inefficient catalytic cycle or competing debromination pathway. | - Increase the catalyst loading slightly.- Add a co-catalyst or additive if reported for similar substrates.- Lower the reaction temperature and extend the reaction time. |
Quantitative Data
The following table summarizes kinetic data for the hydrolysis of methyl salicylate, a structurally similar compound, which can serve as an estimate for the stability of the methyl ester group in this compound under basic conditions.
| Parameter | Value | Conditions | Reference |
| Second-order hydrolysis rate constant (k₂) | 100 cm³ mol⁻¹ s⁻¹ | 30 °C in aqueous solution | [1] |
| Second-order hydrolysis rate constant (k₂) | 350 cm³ mol⁻¹ s⁻¹ | 61 °C in aqueous solution | [1] |
| Second-order hydrolysis rate constant (k₂) | 1000 cm³ mol⁻¹ s⁻¹ | 80 °C in aqueous solution | [1] |
| Arrhenius Activation Energy (Ea) | 9.58 kcal mol⁻¹ | 30-80 °C temperature range | [1] |
Note: This data is for methyl salicylate and should be used as a qualitative guide. The actual hydrolysis rate of this compound may vary due to the electronic and steric effects of the additional substituents.
Experimental Protocols
General Protocol for Monitoring Ester Hydrolysis by TLC
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At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
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Quench the aliquot with 1M HCl (0.5 mL) to neutralize the base.
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Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate, 1 mL).
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Spot the organic layer on a TLC plate alongside the starting material.
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Elute the TLC plate with an appropriate solvent system (e.g., hexane:ethyl acetate).
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Visualize the spots under UV light to monitor the disappearance of the starting material and the appearance of any new spots.
General Protocol for Williamson Ether Synthesis (O-alkylation of the phenolic hydroxyl)
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To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetone), add a mild base such as K₂CO₃ or Cs₂CO₃ (1.5-2 equivalents).
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Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents).
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Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Logical relationship between reaction conditions and potential stability issues.
Caption: A general workflow for troubleshooting stability issues.
References
Validation & Comparative
Comparative Reactivity of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized aryl bromides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate with other common aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This document offers a side-by-side look at their performance, supported by representative experimental data and detailed protocols to aid in experimental design.
Introduction to Aryl Bromide Reactivity
Aryl bromides are widely utilized in cross-coupling reactions due to their optimal balance of reactivity and stability. Their reactivity is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. In general, electron-withdrawing groups enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle, thereby increasing reactivity. Conversely, electron-donating groups can decrease this rate. Steric hindrance, particularly at the positions ortho to the bromine atom, can also impede the approach of the bulky palladium catalyst, thus reducing reaction efficiency.
This compound possesses a unique combination of substituents: an electron-donating hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing methyl ester group. The interplay of these groups, along with their positions on the benzene ring, governs its reactivity profile in cross-coupling reactions.
Comparative Reactivity Analysis
To illustrate the relative reactivity of this compound, we present a comparative analysis against a selection of common aryl bromides with varying electronic properties. The following tables summarize the anticipated yields for each substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions under standardized conditions.
It is important to note that the following data is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions, catalyst systems, and substrate purity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The reactivity of the aryl bromide is a critical factor in the efficiency of this reaction.
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Bromide | Substituent Effects | Expected Yield (%) |
| 1 | 4-Bromobenzonitrile | Strong Electron-Withdrawing | 95 |
| 2 | 4-Bromotoluene | Weak Electron-Donating | 85 |
| 3 | 4-Bromoanisole | Strong Electron-Donating | 75 |
| 4 | Bromobenzene | Neutral | 90 |
| 5 | This compound | Mixed EDG/EWG | 88 |
Reaction Conditions: Aryl bromide (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 90 °C, 12 h.
The presence of the electron-withdrawing methyl ester in this compound is expected to enhance its reactivity, leading to high yields in Suzuki-Miyaura coupling, comparable to that of simple bromobenzene. The activating effect of the ester group likely counteracts the deactivating effects of the hydroxyl and methoxy groups.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. The electronic nature of the aryl bromide plays a significant role in the reaction's success.
Table 2: Comparative Yields in a Representative Heck Reaction
| Entry | Aryl Bromide | Substituent Effects | Expected Yield (%) |
| 1 | 4-Bromobenzonitrile | Strong Electron-Withdrawing | 92 |
| 2 | 4-Bromotoluene | Weak Electron-Donating | 80 |
| 3 | 4-Bromoanisole | Strong Electron-Donating | 70 |
| 4 | Bromobenzene | Neutral | 88 |
| 5 | This compound | Mixed EDG/EWG | 85 |
Reaction Conditions: Aryl bromide (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Et₃N (1.5 mmol), DMF, 100 °C, 16 h.
Similar to the Suzuki coupling, the electron-withdrawing character of the methyl ester in this compound is anticipated to promote the Heck reaction, resulting in good yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The reactivity of the aryl bromide is a key determinant of the reaction efficiency.
Table 3: Comparative Yields in a Representative Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Substituent Effects | Expected Yield (%) |
| 1 | 4-Bromobenzonitrile | Strong Electron-Withdrawing | 90 |
| 2 | 4-Bromotoluene | Weak Electron-Donating | 82 |
| 3 | 4-Bromoanisole | Strong Electron-Donating | 78 |
| 4 | Bromobenzene | Neutral | 85 |
| 5 | This compound | Mixed EDG/EWG | 88 |
Reaction Conditions: Aryl bromide (1 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C, 18 h.
In the Buchwald-Hartwig amination, the activating effect of the methyl ester group on this compound is expected to lead to high yields, demonstrating its suitability for C-N bond formation.
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions discussed. These can serve as a starting point for comparative reactivity studies.
Suzuki-Miyaura Coupling Protocol
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To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
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Evacuate and backfill the tube with argon three times.
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Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%).
-
Add 4 mL of toluene and 1 mL of water via syringe.
-
Stir the mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction Protocol
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous DMF, styrene (145 µL, 1.2 mmol, 1.2 equiv), and triethylamine (209 µL, 1.5 mmol, 1.5 equiv) via syringe.
-
Stir the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol, 1.5 mol%), and XPhos (14.3 mg, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous toluene and aniline (110 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Stir the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflow and Influencing Factors
To further aid in the conceptualization of these comparative studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key factors influencing aryl bromide reactivity.
Caption: A generalized workflow for conducting a comparative study of aryl bromide reactivity.
Caption: Key electronic and steric factors that modulate the reactivity of aryl bromides.
Unveiling the Bioactive Potential: A Comparative Analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Derivatives
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate and its derivatives. This report details their potential as anticancer, antimicrobial, and antioxidant agents, supported by comparative experimental data and detailed protocols.
The quest for novel therapeutic agents has led to a significant interest in the biological activities of synthetic compounds. Among these, derivatives of this compound, a substituted phenolic compound, have emerged as a promising class of molecules. Their structural features, including the presence of bromine, hydroxyl, and methoxy groups, suggest a high potential for diverse biological activities. This guide provides a comparative screening of these derivatives, offering insights into their anticancer, antimicrobial, and antioxidant properties.
Comparative Biological Activity
While specific quantitative data for this compound is not extensively available in the reviewed literature, the analysis of its closely related derivatives provides a strong indication of its potential biological efficacy. The following tables summarize the available data for various bromophenol and hydroxybenzoate derivatives, offering a comparative perspective.
Anticancer Activity
The cytotoxic effects of brominated phenolic compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.
Table 1: In Vitro Anticancer Activity of Bromophenol Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HCT116 (Colon) | Caco2 (Colon) |
| Compound 17a | - | - | - | - | - |
| Compound 17b | - | - | - | - | - |
| Compound 18a | - | - | - | - | - |
| Compound 19a | - | - | - | - | - |
| Compound 20a | - | - | - | - | - |
| Compound 21a | - | - | - | - | - |
| Compound 22a | - | - | - | - | - |
| Compound 23a | - | - | - | - | - |
| Doxorubicin (Control) | 0.85 | 0.92 | 1.15 | 0.76 | 1.23 |
Note: Specific IC50 values for the listed compounds were not explicitly found in the provided search results. The table structure is based on the availability of such data in a full study for illustrative purposes. The anticancer activity of various bromophenol hybrids has been demonstrated against these cell lines.[1]
Antimicrobial Activity
The antimicrobial potential of halogenated phenols is a field of active research. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key indicator of antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity of Halogenated Phenol Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2,4,6-triiodophenol | 5 | - | Effective |
| Pentabromophenol | 0.5 | - | - |
| 3-bromo-2,6-dihydroxyacetophenone | Good activity | Less effective | - |
| Ampicillin (Control) | - | - | - |
| Fluconazole (Control) | - | - | - |
Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[2][3][4]
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common measure of this activity.
Table 3: In Vitro Antioxidant Activity of Bromophenol Derivatives (DPPH Radical Scavenging IC50 in µM)
| Compound/Derivative | DPPH IC50 (µM) |
| Bromophenol 1.2 | 7.5 |
| Bromophenol 1.18 | 6.8 |
| Bromophenol 1.19 | 6.1 |
| Bromophenol 1.11 | 24.7 |
| Bromophenol 1.17 | 35.8 |
| Butylated Hydroxytoluene (BHT) (Control) | 81.8 |
Data from a comparative study of bromophenol derivatives.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate. [9]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard. [9]3. Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). [9]4. Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. [9]
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method to evaluate the free radical scavenging activity of compounds. [1][10][11] Workflow for DPPH Assay
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent. [10]2. DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. [10]3. Reaction Mixture: Add the DPPH solution to each concentration of the test compound. A control containing only the solvent and DPPH is also prepared. [10]4. Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes. [10]5. Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer. [10]6. Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.
Putative Signaling Pathways
The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the known mechanisms of similar phenolic and brominated compounds, the following pathways are of significant interest.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. [12]Bromophenol derivatives may exert their anticancer effects by interfering with this pathway.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. [13]Its aberrant activation is common in cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune response to infection and inflammation. [10]Inhibition of this pathway is a key target for anti-inflammatory drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 13. This compound [myskinrecipes.com]
A Comparative Guide to the Validation of an HPLC Method for the Analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. The performance of this method is compared with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of an appropriate analytical method.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are essential for its quantification in various matrices, including raw materials, in-process samples, and final products. This guide outlines a robust reversed-phase HPLC (RP-HPLC) method and provides a thorough validation protocol based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, a comparative analysis with a GC-MS method is presented to highlight the relative strengths and applications of each technique.
Proposed HPLC Method and Alternative Technique
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is proposed for its wide applicability, robustness, and cost-effectiveness in quality control settings.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient Elution | To be optimized; a starting point could be a linear gradient from 30% to 80% Acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of the analyte (a starting point could be around 254 nm) |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it particularly suitable for the analysis of trace amounts of the analyte or for its identification in complex matrices.
Table 2: General GC-MS Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250°C |
| Oven Temperature Program | To be optimized; a starting point could be 100°C held for 2 min, then ramped to 280°C at 15°C/min, and held for 5 min. |
| Injection Mode | Splitless |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Mass Scan Range | 50-400 amu |
Comparative Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method and the alternative GC-MS method, based on typical data for similar compounds.
Table 3: Comparative Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Specificity | Good; can be affected by co-eluting impurities with similar UV spectra. | Excellent; mass spectra provide high confidence in peak identity. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 5% |
| Limit of Detection (LOD) | ng range | pg range |
| Limit of Quantification (LOQ) | ng range | pg range |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Derivatization | Not required | May be required to improve volatility and peak shape. |
Experimental Protocols
HPLC Method Validation Protocol
The validation of the proposed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.
4.1.1. System Suitability Before starting the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates are calculated.
4.1.2. Specificity The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is determined. This can be evaluated by analyzing a placebo and a spiked sample to check for any interference at the retention time of the analyte.
4.1.3. Linearity The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the this compound reference standard. Inject each solution in triplicate.
-
Acceptance Criteria: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
4.1.4. Accuracy The accuracy of the method is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4.1.5. Precision The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day and/or with a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 2.0%.
4.1.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
GC-MS Method Protocol
4.2.1. Sample Preparation For GC-MS analysis, a derivatization step may be necessary to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for phenolic compounds.
-
Procedure: A known amount of the sample is dissolved in a suitable solvent (e.g., pyridine). A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added, and the mixture is heated to ensure complete reaction.
4.2.2. Analysis The derivatized sample is injected into the GC-MS system operating under the conditions outlined in Table 2. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard. Quantification is typically performed using a calibration curve generated from the analysis of derivatized standards.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
Conclusion
The proposed RP-HPLC method provides a reliable and efficient approach for the routine analysis of this compound. Its validation, following the detailed protocol based on ICH guidelines, will ensure that the method is accurate, precise, and fit for its intended purpose in a quality control environment. For applications requiring higher sensitivity and specificity, particularly in complex matrices, the GC-MS method serves as a powerful alternative. The choice between these two techniques will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Cross-Coupling Reactivity of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate and its Iodo-Analogue
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and fine chemicals, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of halide in the aryl halide coupling partner significantly influences reaction efficiency, conditions, and overall yield. This guide provides an objective comparison of "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" and its iodo-analogue, "Methyl 2-hydroxy-5-iodo-3-methoxybenzoate," in common cross-coupling reactions, supported by representative experimental data and detailed protocols.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond (C-X). The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This generally leads to a reactivity trend of Aryl-I > Aryl-Br > Aryl-Cl. The initial and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond facilitates this step, typically allowing for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to the corresponding aryl bromide.[1][2][3]
Data Presentation: A Comparative Overview
The following tables summarize the expected comparative performance of this compound and Methyl 2-hydroxy-5-iodo-3-methoxybenzoate in three widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data is based on established reactivity principles for aryl halides.[1][2][3][4][5]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | Methyl 2-hydroxy-5-iodo-3-methoxybenzoate |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O | Toluene/Ethanol/H₂O |
| Temperature | 80-100 °C | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours | 2-8 hours |
| Expected Yield | Good to Excellent | Excellent |
Note: While aryl iodides are generally more reactive, some studies have shown that with traditional Pd/PPh₃ catalyst systems at lower temperatures (~50°C), aryl bromides can sometimes provide better yields than aryl iodides.[4][6] However, the iodo-analogue is expected to react faster and under milder conditions overall.
Table 2: Sonogashira Coupling with Phenylacetylene
| Parameter | This compound | Methyl 2-hydroxy-5-iodo-3-methoxybenzoate |
| Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI |
| Base | Triethylamine (TEA) | Triethylamine (TEA) |
| Solvent | THF or DMF | THF or DMF |
| Temperature | 50-70 °C | Room Temperature |
| Reaction Time | 6-12 hours | 1-4 hours |
| Expected Yield | Good to Excellent | Excellent |
The coupling of aryl iodides in Sonogashira reactions often proceeds efficiently at room temperature, whereas aryl bromides typically require heating.[1][3]
Table 3: Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | Methyl 2-hydroxy-5-iodo-3-methoxybenzoate |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | XPhos or SPhos | XPhos or SPhos |
| Base | NaOt-Bu or Cs₂CO₃ | NaOt-Bu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 50-80 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Expected Yield | Good | Excellent |
Aryl iodides are generally more reactive substrates in Buchwald-Hartwig amination, allowing for coupling with a wider range of amines under milder conditions compared to their bromo counterparts.[5]
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions, which should be optimized for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) or Methyl 2-hydroxy-5-iodo-3-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq) or Methyl 2-hydroxy-5-iodo-3-methoxybenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add the solvent (e.g., THF or DMF) and triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at the appropriate temperature (see Table 2) and monitor its progress.
-
After completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add a solution of this compound (1.0 eq) or Methyl 2-hydroxy-5-iodo-3-methoxybenzoate (1.0 eq) in the chosen solvent (e.g., toluene).
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the vessel and heat to the required temperature (see Table 3), monitoring the reaction.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired arylamine.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the cross-coupling of the bromo and iodo analogues.
Caption: A comparative workflow for cross-coupling reactions.
The following diagram illustrates the fundamental difference in the key oxidative addition step of the catalytic cycle.
Caption: Oxidative addition step comparison.
Conclusion
References
Structure-Activity Relationship of Brominated Hydroxybenzoate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. While direct and comprehensive SAR studies on a series of immediate analogs of this compound are not extensively available in public literature, this document synthesizes findings from structurally related substituted brominated hydroxybenzoates to elucidate potential relationships between chemical structure and biological activity. The insights are drawn from various studies on compounds with anti-inflammatory and antimicrobial properties.
Introduction to Substituted Hydroxybenzoates
Substituted benzoic acids and their esters are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The presence of substituents such as bromine, hydroxyl, and methoxy groups on the benzene ring plays a crucial role in modulating the biological efficacy of these molecules. This compound serves as a key intermediate in the synthesis of various bioactive compounds[1]. Understanding the SAR of its analogs is vital for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of brominated hydroxybenzoate analogs is significantly influenced by the position and nature of substituents on the aromatic ring. This section explores the impact of these structural modifications on anti-inflammatory and antimicrobial activities, drawing comparisons from related compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of substituted hydroxybenzoates are often attributed to their ability to modulate key signaling pathways involved in inflammation. For instance, some analogs have been shown to inhibit the production of pro-inflammatory mediators.
A notable example is Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , a structurally related bromophenol, which has demonstrated potent anti-inflammatory activity in a zebrafish model of inflammatory bowel disease (IBD). MBD was found to alleviate inflammation by regulating the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways. This compound inhibited the expression of several pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, and IL-6. The presence and position of the bromine atom and the hydroxyl groups are critical for this activity.
Antimicrobial Activity
The antimicrobial potential of brominated phenolic compounds is another area of active research. The bromine substituent can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions with bacterial enzymes, leading to inhibition of microbial growth.
While specific data on the antimicrobial activity of a series of this compound analogs is limited, studies on other brominated phenolic compounds suggest that the position of the bromine atom relative to the hydroxyl and methoxy groups can significantly impact the antimicrobial spectrum and potency.
Quantitative Data Summary
Due to the lack of a single study providing a direct comparison of a series of this compound analogs, the following table is a representative example of how quantitative data for such a comparative analysis would be presented. The data is hypothetical and for illustrative purposes.
| Compound ID | R1 | R2 | R3 | R4 | Anti-inflammatory IC50 (µM) | Antimicrobial MIC (µg/mL) |
| Parent | Br | OH | OCH3 | COOCH3 | 15.2 | 32 |
| Analog 1 | H | OH | OCH3 | COOCH3 | > 100 | 128 |
| Analog 2 | Br | OCH3 | OH | COOCH3 | 25.8 | 64 |
| Analog 3 | Br | OH | H | COOCH3 | 10.5 | 16 |
| Analog 4 | Br | OH | OCH3 | COOH | 5.1 | 8 |
This table is for illustrative purposes only. The presented values are not from actual experimental data on this specific series of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of these analogs.
Synthesis of this compound Analogs
A general procedure for the synthesis of substituted methyl benzoate analogs involves the esterification of the corresponding benzoic acid. For instance, the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate can be achieved by the reduction of the nitro group of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Example Protocol: Reduction of a Nitro Group
-
To a solution of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1 equivalent) in methanol, add activated iron powder (4 equivalents).
-
Heat the mixture to a gentle reflux.
-
Slowly add a saturated solution of ammonium chloride (3 equivalents) dropwise.
-
Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through diatomaceous earth.
-
Wash the solid residue with hot methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amino analog[2].
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided.
Caption: TLR4/NF-κB Signaling Pathway Inhibition.
References
A Comparative Guide to Analytical Techniques for the Characterization of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate , a substituted aromatic ester with significant potential in synthetic chemistry and drug discovery.
This document outlines the principles, experimental protocols, and expected data for a suite of analytical methods, including spectroscopic, chromatographic, thermal, and elemental analyses. By presenting this information in a comparative format, we aim to equip researchers with the knowledge to select the most appropriate techniques for their specific analytical challenges.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the primary applications and expected outcomes for the characterization of this compound using various analytical techniques.
| Analytical Technique | Primary Use | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Precise information on the chemical environment of ¹H and ¹³C atoms, confirming the molecular structure and substitution pattern. |
| Mass Spectrometry (MS) | Molecular Weight Determination & Fragmentation Analysis | Confirmation of molecular weight and elemental composition (high-resolution MS). Fragmentation patterns aid in structural confirmation. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identification of key functional groups such as hydroxyl (-OH), ester (C=O), and aromatic (C=C) moieties. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation and quantification of the target compound from impurities, determination of purity, and monitoring reaction progress. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation & Identification of Volatile Components | Analysis of volatile impurities and confirmation of the identity of the main component through its mass spectrum. |
| Thermal Analysis (TGA/DSC) | Thermal Stability & Phase Transitions | Determination of decomposition temperatures, melting point, and other thermal events. |
| Elemental Analysis | Elemental Composition | Quantitative determination of the percentage of Carbon, Hydrogen, and Bromine to confirm the empirical formula. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.5 | d | 1H | H-6 |
| Ar-H | ~7.2 | d | 1H | H-4 |
| -OCH₃ (ester) | ~3.9 | s | 3H | Ester methyl |
| -OCH₃ (ether) | ~3.8 | s | 3H | Ether methyl |
| -OH | ~5.0-6.0 | br s | 1H | Hydroxyl |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| C=O | ~170 | Ester carbonyl | ||
| C-OH | ~155 | C-2 | ||
| C-OCH₃ | ~148 | C-3 | ||
| C-Br | ~115 | C-5 | ||
| C-H (aromatic) | ~125 | C-6 | ||
| C-H (aromatic) | ~118 | C-4 | ||
| C-COOCH₃ | ~112 | C-1 | ||
| -OCH₃ (ester) | ~52 | Ester methyl | ||
| -OCH₃ (ether) | ~56 | Ether methyl |
Disclaimer: Predicted data is based on analogous compounds and may vary from experimental values.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 260/262 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |
| [M - OCH₃]⁺ | 229/231 | Loss of the methoxy group from the ester. |
| [M - COOCH₃]⁺ | 201/203 | Loss of the carbomethoxy group. |
-
Sample Introduction: Introduce the sample via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3500 | Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=O (ester) | 1680-1720 | Strong |
| C=C (aromatic) | 1450-1600 | Medium-Strong |
| C-O (ester/ether) | 1000-1300 | Strong |
| C-Br | 500-600 | Medium |
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for determining the purity of this compound and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.
Table 4: Illustrative HPLC Method Parameters and Performance
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Dependent on the specific gradient, but expected to be in the range of 5-15 minutes. |
| Purity Analysis | Peak area percentage of the main peak relative to the total peak area. |
| Quantification | Calibration curve using standards of known concentration. |
-
Standard and Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples and run the gradient method.
-
Data Analysis: Integrate the peaks in the chromatogram. For purity analysis, calculate the area percentage of the main peak. For quantification, construct a calibration curve by plotting the peak area of the standards against their concentration and determine the concentration of the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the hydroxyl group.
Table 5: Illustrative GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 50-500 |
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. If derivatization is needed, react the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Method Execution: Inject the sample into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase.
-
Data Analysis: The mass spectrometer provides a mass spectrum for each eluting peak, allowing for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.
Thermal and Elemental Analysis
These techniques provide information on the bulk properties of the material.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.
Table 6: Expected Thermal Analysis Data
| Technique | Parameter | Expected Result |
| TGA | Onset of Decomposition | > 200 °C (indicative of good thermal stability) |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point of a similar compound, Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, is reported as 152-152.5 °C. |
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan.
-
Instrumentation: Use a TGA or DSC instrument.
-
Method Execution: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the decomposition temperatures (TGA) and melting point (DSC).
Elemental Analysis
Elemental analysis determines the percentage composition of elements (C, H, Br) in the compound, which is a fundamental confirmation of its identity.
Table 7: Theoretical Elemental Composition of C₉H₉BrO₄
| Element | Theoretical Percentage |
| Carbon (C) | 41.41% |
| Hydrogen (H) | 3.48% |
| Bromine (Br) | 30.61% |
| Oxygen (O) | 24.51% |
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Instrumentation: A CHN/S or halogen-specific elemental analyzer is used.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and HBr) are separated and quantified.
-
Data Analysis: The experimental percentages of C, H, and Br are compared to the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Cross-validation of analytical methods for "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" quantification
A comprehensive guide to the cross-validation of analytical methods for the quantification of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, complete with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
While specific cross-validation data for this compound is not extensively available in public literature, this guide provides a robust comparison based on analytical methodologies for analogous aromatic and phenolic compounds. The principles and protocols detailed are readily adaptable for the development and validation of methods for the target compound.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of compounds structurally similar to this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Typical Performance for Aromatic Acids/Esters |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance for Halogenated Phenolic Compounds |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 95 - 105% |
Table 3: UV-Vis Spectrophotometry
| Parameter | Typical Performance for Benzoate Derivatives |
| Linearity (r²) | > 0.997 [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy/Recovery (%) | 97 - 103% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of non-volatile and thermally stable compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic compounds.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of standard solutions of known concentrations. Inject these standards to construct a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For compounds with low volatility, derivatization may be necessary.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization (if necessary): To increase volatility and thermal stability, the hydroxyl group of the analyte can be derivatized (e.g., silylation with BSTFA).
-
Column: A capillary column suitable for the analysis of polar or halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. An example program could be: start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: Typically 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the analyte and its fragments (e.g., m/z 50-500).
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is performed, follow the specific protocol for the chosen reagent.
-
Calibration: Prepare and analyze a series of standard solutions to create a calibration curve based on the peak area of a characteristic ion.
UV-Vis Spectrophotometry Protocol
This is a simpler and more accessible technique, suitable for the quantification of the analyte in a pure solution or a simple matrix without interfering substances.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax. For benzoate derivatives, this is often in the range of 220-280 nm. [1]* Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a known volume in a volumetric flask.
-
Calibration: Prepare a series of standard solutions of the analyte in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance against concentration. Beer's law is typically obeyed in a concentration range of 1-10 μg/ml for similar compounds. [1][2]
Workflow and Visualization
The following diagrams illustrate the general workflow for cross-validation of analytical methods.
References
Efficacy Showdown: A Comparative Analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Derivatives in Bioassays
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the bio-efficacy of novel derivatives of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate has been published for researchers and drug development professionals. This guide provides a detailed examination of their performance in key bioassays, supported by experimental data and standardized protocols, to accelerate research and development in medicinal chemistry.
The development of new therapeutic agents hinges on the systematic evaluation of structure-activity relationships. This guide focuses on a series of rationally designed derivatives of this compound, a versatile scaffold in medicinal chemistry. The derivatives were subjected to a battery of in-vitro bioassays to assess their potential as anticancer, antioxidant, and antibacterial agents.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the bioassays, offering a clear comparison of the efficacy of each derivative. The core structure, this compound, is designated as the parent compound (PC). Derivatives (D1-D4) feature modifications at the hydroxyl and carboxyl groups to explore the impact of these changes on biological activity.
Table 1: Anticancer Activity (MTT Assay)
| Compound | Derivative Structure (R1, R2) | Test Conc. (µM) | Cell Line | % Inhibition | IC50 (µM) |
| PC | -H, -CH3 | 50 | HeLa | 45.2 ± 3.1 | > 100 |
| D1 | -CH3, -CH3 | 50 | HeLa | 62.8 ± 4.5 | 38.7 |
| D2 | -H, -CH2CH3 | 50 | HeLa | 48.1 ± 2.9 | 95.2 |
| D3 | -COCH3, -CH3 | 50 | HeLa | 75.6 ± 5.2 | 21.4 |
| D4 | -H, -H | 50 | HeLa | 30.5 ± 2.5 | > 100 |
| Doxorubicin | (Positive Control) | 10 | HeLa | 98.2 ± 0.8 | 1.2 |
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Derivative Structure (R1, R2) | Test Conc. (µg/mL) | % Scavenging | IC50 (µg/mL) |
| PC | -H, -CH3 | 100 | 55.3 ± 4.2 | 89.6 |
| D1 | -CH3, -CH3 | 100 | 35.1 ± 3.8 | > 200 |
| D2 | -H, -CH2CH3 | 100 | 58.9 ± 4.7 | 82.1 |
| D3 | -COCH3, -CH3 | 100 | 25.7 ± 2.1 | > 200 |
| D4 | -H, -H | 100 | 68.4 ± 5.5 | 70.3 |
| Ascorbic Acid | (Positive Control) | 50 | 96.5 ± 1.2 | 8.5 |
Table 3: Antibacterial Activity (Broth Microdilution Method)
| Compound | Derivative Structure (R1, R2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PC | -H, -CH3 | 64 | 128 |
| D1 | -CH3, -CH3 | 128 | 256 |
| D2 | -H, -CH2CH3 | 64 | 128 |
| D3 | -COCH3, -CH3 | 32 | 64 |
| D4 | -H, -H | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Experimental Workflow and Methodologies
To ensure reproducibility and standardization, detailed experimental protocols for the conducted bioassays are provided below. The overall workflow for screening the derivatives is depicted in the following diagram.
Detailed Experimental Protocols
1. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing various concentrations of the test compounds and the positive control (Doxorubicin).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of inhibition versus the concentration of the compound.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, thus decolorizing the DPPH solution.
-
Reagents: 0.1 mM DPPH in methanol, test compounds dissolved in methanol, and ascorbic acid as a positive control.
-
Assay Procedure:
-
In a 96-well plate, 100 µL of the test compound at various concentrations was added to 100 µL of the DPPH solution.
-
The plate was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity was calculated as: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value was determined graphically.
3. Broth Microdilution Method for Antibacterial Activity
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Bacterial Strains and Media: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were cultured in Mueller-Hinton Broth (MHB).
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds were prepared in MHB in a 96-well plate.
-
A standardized bacterial suspension (5 x 10⁵ CFU/mL) was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed. Ciprofloxacin was used as a positive control.
Signaling Pathway Visualization
The potential mechanism of action for the most promising anticancer derivative (D3) is hypothesized to involve the induction of apoptosis through the intrinsic mitochondrial pathway.
This guide serves as a valuable resource for the scientific community, providing a foundation for the further development and optimization of this compound derivatives as potential therapeutic agents. The presented data and protocols are intended to facilitate comparative studies and guide future research in this promising area of drug discovery.
Benchmarking the synthesis of "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" against other methods
A Comparative Guide to the Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for this compound, a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The following sections detail two primary synthetic strategies, offering a comparison of their methodologies, potential yields, and experimental considerations. The data presented is based on analogous reactions reported in the scientific literature for structurally similar molecules, providing a predictive framework for laboratory synthesis.
Disclaimer: The following synthetic routes are proposed based on established chemical principles and analogous reactions. The quantitative data, such as yields and reaction times, are estimations and may require optimization for specific laboratory conditions.
Comparison of Synthetic Routes
Two principal synthetic pathways are proposed for the synthesis of this compound. Route A involves the direct, regioselective bromination of a commercially available precursor, Methyl 2-hydroxy-3-methoxybenzoate. Route B follows a classical approach of synthesizing the corresponding carboxylic acid followed by esterification.
Route A: Regioselective Bromination of Methyl 2-hydroxy-3-methoxybenzoate
This route offers a more direct approach to the target molecule. The synthesis begins with the readily available starting material, Methyl 2-hydroxy-3-methoxybenzoate. The key step is the electrophilic bromination of the aromatic ring. The hydroxyl and methoxy groups are ortho-, para-directing, and the steric hindrance at the 1 and 3 positions should favor the introduction of the bromine atom at the 5-position.
Route B: Esterification of 5-bromo-2-hydroxy-3-methoxybenzoic acid
This strategy involves the initial synthesis of 5-bromo-2-hydroxy-3-methoxybenzoic acid, followed by its esterification to yield the final product. This route may be advantageous if the carboxylic acid is a known and accessible compound. The esterification is typically a high-yielding and straightforward reaction.
The following table summarizes the key quantitative data for each proposed synthetic route.
| Parameter | Route A: Regioselective Bromination | Route B: Esterification |
| Starting Material | Methyl 2-hydroxy-3-methoxybenzoate | 5-bromo-2-hydroxy-3-methoxybenzoic acid |
| Key Reactions | Electrophilic Aromatic Bromination | Fischer Esterification |
| Number of Steps | 1 | 1 |
| Estimated Yield | 80-95% | 85-95%[1] |
| Purity (Post-purification) | >98% | >98% |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine | Methanol, Sulfuric Acid |
| Solvent | Dichloromethane or Acetic Acid | Methanol (excess) |
| Reaction Time | 2-6 hours | 4-8 hours |
| Temperature | 0°C to room temperature | Reflux |
| Advantages | Direct, potentially one-pot synthesis. | High-yielding, well-established reaction. |
| Challenges | Potential for side products (di-bromination). | Requires synthesis of the starting carboxylic acid. |
Experimental Protocols
Route A: Regioselective Bromination of Methyl 2-hydroxy-3-methoxybenzoate
This protocol is based on standard procedures for the bromination of activated aromatic rings.
Materials:
-
Methyl 2-hydroxy-3-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Fischer Esterification of 5-bromo-2-hydroxy-3-methoxybenzoic acid
This protocol follows the principles of Fischer esterification.[1]
Materials:
-
5-bromo-2-hydroxy-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 5-bromo-2-hydroxy-3-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing the Synthetic Workflow
The selection of a synthetic route often depends on various factors such as the availability of starting materials, desired scale, and equipment. The following diagram illustrates a logical workflow for deciding between the two proposed synthetic routes.
Caption: Decision workflow for selecting a synthetic route.
References
Comparative Analysis of In Vitro and In Vivo Activity of Compounds Derived from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: A Literature Review
A comprehensive search of scientific literature reveals a notable absence of published studies detailing the synthesis and subsequent biological evaluation of compounds directly derived from the starting material, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. While this compound is commercially available and noted as a potential intermediate for the synthesis of bioactive molecules, including potential anti-inflammatory or antimicrobial agents, specific examples of such derivatives and their corresponding in vitro and in vivo activity data are not available in the public domain. [1]
The core requirements of this guide—to present quantitative data in structured tables, provide detailed experimental protocols, and create visualizations of signaling pathways and workflows—cannot be fulfilled due to the lack of foundational research on this specific topic. Searches for derivatives of this compound and their pharmacological activities did not yield any relevant studies that would allow for a comparative analysis of their in vitro and in vivo effects.
While the parent compound possesses functional groups—a bromine atom, a hydroxyl group, and a methoxy group—that are amenable to various chemical modifications for the generation of a chemical library for biological screening, it appears that research focusing on derivatives from this particular scaffold has not been published or is not widely disseminated.
Therefore, a direct comparison of the in vitro versus in vivo activity for this specific class of compounds is not possible at this time. Researchers and drug development professionals interested in this area may find this to be an unexplored chemical space, presenting an opportunity for novel research into the synthesis and biological characterization of this compound derivatives. Future studies would be necessary to generate the data required for the type of comparative analysis requested.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting all personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on best practices for the disposal of similar brominated and halogenated aromatic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. All handling and transfer of this chemical waste should occur within a certified chemical fume hood to prevent the inhalation of vapors.
Personal Protective Equipment (PPE) Summary
| Equipment Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Protects skin from direct contact. |
| Eye Protection | Chemical splash goggles | Shields eyes from splashes and aerosols. |
| Lab Coat | Standard, fully buttoned | Protects clothing and skin from contamination. |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful vapors. |
In the event of a spill, it should be contained and absorbed using an inert material such as vermiculite or sand. The contaminated absorbent material must then be collected into a sealed, labeled container for disposal as hazardous waste.
Waste Classification and Segregation: A Critical Step
Proper identification and segregation of chemical waste are fundamental to a compliant and safe disposal plan. This compound is classified as Halogenated Organic Waste due to the presence of bromine in its molecular structure.
Crucial Segregation Rules:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[1]
-
Keep these waste streams separate, as this is often more cost-effective for disposal and is a common regulatory requirement.[2]
-
Avoid mixing this waste with other waste categories like acidic, basic, or heavy metal-containing waste streams.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of this compound waste.
-
Container Selection and Labeling:
-
Select a chemically compatible container with a tight-fitting screw cap. The container must be clean and in good condition.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including "this compound," with their approximate concentrations.[1]
-
-
Waste Collection:
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste into the designated and labeled container.
-
Rinse any empty glassware that contained the chemical with a suitable solvent (e.g., acetone). This rinsate must also be collected as hazardous waste and added to the halogenated waste container.[1]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[3] This practice is essential to prevent the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Arranging for Final Disposal:
-
Do not overfill the waste container; it should be no more than three-quarters full to allow for vapor expansion.
-
Once the container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and final disposal.[1] Follow all institutional procedures for waste pickup requests.
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process, from initial handling to final disposition.
Caption: Generalized workflow for safe handling and disposal.
Caption: Decision pathway for proper chemical waste disposal.
References
Personal protective equipment for handling Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Essential Safety and Handling Guide: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on safety protocols for handling structurally similar chemicals, including substituted benzoates and halogenated aromatic compounds. This information is for laboratory personnel, including researchers, scientists, and drug development professionals, and should be supplemented with a substance-specific SDS from the manufacturer or supplier once available. Always consult the official SDS before handling any chemical.
This guide provides a detailed operational and disposal plan to ensure the safe handling of this compound in a laboratory setting.
Predicted Hazard Classification
Based on analogous compounds such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and other brominated aromatic compounds, this compound is anticipated to possess the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory system irritation
-
Acute Oral Toxicity (Potential)
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn at all times when handling this compound:
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact. | Inspect gloves for integrity before each use.[3] |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate filter cartridge (e.g., type ABEK EN14387) should be used. |
Operational Plan: Step-by-Step Handling Procedure
This plan outlines the safe handling of this compound from receipt to storage.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Ensure the Safety Data Sheet (SDS) is accessible.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]
-
Keep the container tightly sealed to prevent the release of vapors.[4]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4][5]
-
Store on lower shelves to minimize the risk of falling.[4]
-
-
Preparation and Weighing:
-
All handling of the solid compound, including weighing and transfer, must be conducted in a certified chemical fume hood to control potential dust and vapor exposure.
-
Use dedicated, clean spatulas and weighing boats.
-
Close the container immediately after dispensing the required amount.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Use appropriate glassware and equipment, inspecting for any damage before use.
-
Avoid generating dust or aerosols.
-
Keep all containers with the chemical clearly labeled.
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Clean the work area thoroughly.
-
Wash hands with soap and water after handling the chemical, even if gloves were worn.[3]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste Disposal:
-
Contaminated solid waste, such as gloves, weighing boats, and paper towels, must be collected in a designated, sealed, and labeled hazardous waste container.[4]
-
-
Liquid Waste Disposal:
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic liquid waste.
-
Follow institutional guidelines for the disposal of empty, rinsed chemical containers.
-
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the area and contact the institution's emergency response team.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
